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  • Product: Quinoline iso-amyl iodide
  • CAS: 54899-89-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Quinoline Iso-amyl Iodide in Organic Synthesis

This guide provides a detailed exploration of the synthesis, mechanism of action, and applications of quinoline iso-amyl iodide, a representative N-alkyl quinolinium salt, in the field of organic synthesis. While specifi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed exploration of the synthesis, mechanism of action, and applications of quinoline iso-amyl iodide, a representative N-alkyl quinolinium salt, in the field of organic synthesis. While specific literature on quinoline iso-amyl iodide is not extensively available, this document extrapolates from the well-established chemistry of N-alkyl quinolinium salts to provide a comprehensive and scientifically grounded resource for researchers, scientists, and professionals in drug development.

Introduction to Quinolinium Salts

Quinoline, a heterocyclic aromatic organic compound, is a fundamental building block in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3][4][5] The quaternization of the nitrogen atom in the quinoline ring with an alkyl halide leads to the formation of N-alkyl quinolinium salts. These salts are characterized by a positively charged quinolinium core, which significantly alters the electronic properties and reactivity of the parent molecule. This activation renders quinolinium salts as versatile intermediates in organic synthesis, particularly in the construction of complex fused heterocyclic systems.[1][2][3][4] Quinoline iso-amyl iodide, the focus of this guide, is a specific example of such a salt, where the quinoline nitrogen is alkylated with an iso-amyl group, and iodide serves as the counter-ion. Its structure enhances solubility and reactivity, making it a valuable reagent in synthetic organic chemistry.[6]

Synthesis of Quinoline Iso-amyl Iodide

The synthesis of N-alkyl quinolinium salts is typically a straightforward process involving the direct alkylation of the quinoline nitrogen.

A general protocol for the synthesis of quinoline iso-amyl iodide is as follows:

Experimental Protocol: Synthesis of Quinoline Iso-amyl Iodide

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve quinoline (1 equivalent) in a suitable solvent such as acetonitrile or toluene.

  • Addition of Alkylating Agent: Add iso-amyl iodide (1.1-1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within several hours.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The quinolinium salt often precipitates out of the solution. The solid product can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

  • Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system, such as ethanol or an ethanol/ether mixture.

Table 1: Representative Synthesis Parameters

ParameterValue
ReactantsQuinoline, Iso-amyl Iodide
Stoichiometry1 : 1.1-1.5
SolventAcetonitrile or Toluene
TemperatureReflux
Reaction Time2-6 hours
Work-upFiltration and washing
PurificationRecrystallization

Core Mechanism of Action

The synthetic utility of quinoline iso-amyl iodide stems from the unique electronic properties of the N-alkylated quinolinium core. The quaternization of the nitrogen atom transforms the electron-rich quinoline into a highly electron-deficient system. This electronic shift is the cornerstone of its reactivity.

Activation of the Quinoline Ring

The positive charge on the nitrogen atom renders the quinolinium ring susceptible to nucleophilic attack. This is a reversal of the typical reactivity of aromatic systems, which usually undergo electrophilic substitution. This activation allows for a range of transformations that are not possible with quinoline itself.

Generation of Quinolinium Ylides and Their Cycloaddition Reactions

A key aspect of the mechanism of action of N-alkyl quinolinium salts involves the generation of quinolinium ylides. In the presence of a base, a proton can be abstracted from the α-carbon of the N-iso-amyl group, leading to the formation of a highly reactive quinolinium ylide. This ylide is a 1,3-dipole and can readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as electron-deficient alkenes and alkynes.[1][3] This provides a powerful method for the construction of fused five-membered rings onto the quinoline scaffold.

The general mechanism for a [3+2] cycloaddition reaction is depicted below:

Quinolinium Ylide Cycloaddition cluster_0 Ylide Formation cluster_1 [3+2] Cycloaddition Quinolinium_Salt Quinoline Iso-amyl Iodide Ylide Quinolinium Ylide (1,3-Dipole) Quinolinium_Salt->Ylide - H+ Base Base (e.g., Et3N) Dipolarophile Electron-deficient Alkene/Alkyne Cycloadduct Fused Heterocycle Ylide->Cycloadduct Dipolarophile->Cycloadduct

Figure 1: General scheme for the formation of a quinolinium ylide and its subsequent [3+2] cycloaddition reaction.

The Role of the Iodide Counter-ion

The iodide anion can also play a crucial role in the reactivity of quinoline iso-amyl iodide. While often considered a spectator ion, iodide can act as a nucleophile in certain reactions. Furthermore, under oxidative conditions, iodide can be oxidized to electrophilic iodine species, which can then participate in reactions such as iodination of the quinoline ring. For instance, N-alkyl quinolinium iodides have been shown to undergo sequential iodination and amidation reactions in the presence of an oxidant like sodium periodate (NaIO4).[7][8][9]

Influence of the Iso-amyl Group

The iso-amyl group attached to the nitrogen atom influences the reactivity of the quinolinium salt in several ways:

  • Steric Effects: The branched nature of the iso-amyl group can influence the stereoselectivity of cycloaddition reactions.

  • Electronic Effects: As an electron-donating alkyl group, the iso-amyl substituent can slightly modulate the electronics of the quinolinium ring, although the overriding effect is the positive charge on the nitrogen.

  • Solubility: The presence of the iso-amyl group enhances the solubility of the salt in organic solvents, which can be advantageous for homogeneous reaction conditions.[6]

Applications in Organic Synthesis

The reactivity profile of quinoline iso-amyl iodide makes it a valuable tool for the synthesis of a variety of complex heterocyclic structures. Its applications are analogous to those of other N-alkyl quinolinium salts.

Synthesis of Fused Heterocycles

The most prominent application of N-alkyl quinolinium salts is in the synthesis of annulated heterocycles.[1][2][3][4] Through [3+2] cycloaddition reactions with various partners, a diverse range of fused systems can be accessed, which are often found in biologically active molecules.[5]

Table 2: Potential Cycloaddition Partners and Resulting Fused Systems

Cycloaddition PartnerResulting Fused Ring System
Electron-deficient AlkenesPyrrolo[1,2-a]quinolines
AlkynesPyrrolo[1,2-a]quinolines
IsocyanatesImidazo[1,5-a]quinolin-1-ones
Carbon DisulfideThiazolo[3,2-a]quinolinium-1-thiolates
Functionalization of the Quinoline Core

As demonstrated by the iodination/amidation reactions, the activated quinolinium ring can be functionalized at various positions. This allows for the introduction of different substituents onto the quinoline scaffold, further expanding its synthetic utility.[7][8]

Detailed Experimental Workflow: A Representative [3+2] Cycloaddition

The following protocol details a hypothetical workflow for the synthesis of a pyrrolo[1,2-a]quinoline derivative using quinoline iso-amyl iodide and an electron-deficient alkene.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup: - Dissolve Quinoline Iso-amyl Iodide and Alkene in solvent (e.g., CH3CN). - Add Base (e.g., Et3N). Start->Reaction_Setup Reaction 2. Reaction: - Stir at room temperature or heat. - Monitor by TLC. Reaction_Setup->Reaction Workup 3. Work-up: - Remove solvent in vacuo. - Partition between water and an organic solvent (e.g., EtOAc). Reaction->Workup Purification 4. Purification: - Dry the organic layer. - Purify by column chromatography. Workup->Purification Characterization 5. Characterization: - NMR, IR, Mass Spectrometry. Purification->Characterization End End Characterization->End

Figure 2: A step-by-step experimental workflow for a typical [3+2] cycloaddition reaction.

Conclusion

Quinoline iso-amyl iodide, as a representative N-alkyl quinolinium salt, is a versatile and powerful reagent in organic synthesis. Its mechanism of action, centered on the electron-deficient nature of the quinolinium core and the in situ generation of reactive ylide intermediates, provides access to a wide array of complex heterocyclic molecules. The insights provided in this guide, extrapolated from the broader class of quinolinium salts, offer a solid foundation for researchers to explore the synthetic potential of this and related compounds in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

  • Thiery, E. (2022). Recent applications of quinolinium salts in the synthesis of annulated heterocycles. Georg Thieme Verlag KG. Available at: [Link]2]

  • Utreja, D., Sharma, S., Goyal, A., Kaur, K., & Kaushal, S. (2019). Synthesis and Biological Activity of Quaternary Quinolinium Salts: A Review. Current Organic Chemistry, 23(21), 2271-2294. Available at: [Link]5]

  • Wang, Q., et al. (2021). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. The Journal of Organic Chemistry, 86(1), 716-730. Available at: [Link]7][8]

  • PubMed. (2021). Iodination/Amidation of the N-Alkyl (Iso)quinolinium Salts. Retrieved from [Link]9]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for Quinoline Iso-Amyl Iodide

Introduction and Mechanistic Insights Quinoline iso-amyl iodide (systematically named 1-isopentylquinolin-1-ium iodide or N-isoamylquinolinium iodide) is a quaternary ammonium salt widely utilized as an intermediate in t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Insights

Quinoline iso-amyl iodide (systematically named 1-isopentylquinolin-1-ium iodide or N-isoamylquinolinium iodide) is a quaternary ammonium salt widely utilized as an intermediate in the synthesis of cyanine dyes and as a phase-transfer catalyst in organic synthesis.

The synthesis relies on the Menschutkin reaction , a classic SN​2 (bimolecular nucleophilic substitution) process where the tertiary amine (quinoline) acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide (iso-amyl iodide)[1].

Causality in Experimental Design:

  • Electrophile Selection: Iso-amyl iodide is chosen because iodine is an excellent leaving group (highly polarizable and a weak conjugate base), which compensates for the moderate steric bulk of the isopentyl chain.

  • Solvent Selection: A polar aprotic solvent like Acetonitrile (MeCN) is optimal. It stabilizes the highly polar transition state and the resulting ionic product without solvating the nucleophile too strongly (which would occur in protic solvents like water or methanol), thereby accelerating the reaction rate.

  • Isolation Strategy: Quaternary ammonium salts are highly polar and typically insoluble in non-polar solvents. Diethyl ether is utilized as an anti-solvent to crash out the product from the reaction mixture, ensuring a high-purity crystalline yield.

Materials and Reagents

The following quantitative parameters are standardized for a 10 mmol scale synthesis.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in Synthesis
Quinoline 129.161.001.29 g (1.18 mL)Nucleophile / Substrate
Isoamyl Iodide 198.051.102.18 g (1.45 mL)Alkylating Agent
Acetonitrile (Anhydrous) 41.05-15.0 mLReaction Solvent
Diethyl Ether 74.12-50.0 mLAnti-solvent (Precipitation)
Ethanol (Absolute) 46.07-As neededRecrystallization Solvent

Note: Quinoline should be freshly distilled or passed through a basic alumina plug prior to use to remove degradation products and moisture.

Step-by-Step Synthesis Protocol

Phase 1: Reaction Setup and Alkylation
  • Preparation: In a fume hood, equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with dry nitrogen for 5 minutes to displace ambient moisture, which can lead to side reactions or hygroscopic complications with the final salt.

  • Reagent Addition: Add 1.29 g (10 mmol) of quinoline to the flask, followed by 15.0 mL of anhydrous acetonitrile. Stir to ensure a homogeneous solution.

  • Electrophile Introduction: Slowly add 2.18 g (11 mmol) of isoamyl iodide dropwise via syringe. A slight excess (1.1 eq) is used to drive the quaternization to completion.

  • Thermal Activation: Heat the mixture to a gentle reflux (approx. 80–85 °C) using an oil bath. Maintain reflux under continuous stirring for 18–24 hours. The solution will gradually darken, and product formation can be monitored by TLC (Alumina, using a highly polar eluent like 10% MeOH in DCM).

Phase 2: Isolation and Purification
  • Cooling and Precipitation: Remove the flask from the heat source and allow it to cool to room temperature. The product may begin to crystallize spontaneously. To force complete precipitation, slowly add 30 mL of ice-cold diethyl ether to the flask while stirring vigorously.

  • Filtration: Collect the resulting light yellow to brown crystalline precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two 10 mL portions of cold diethyl ether to remove unreacted quinoline, excess isoamyl iodide, and residual solvent.

  • Recrystallization (Self-Validating Step): To ensure absolute purity (removing any trapped starting materials), dissolve the crude salt in a minimum volume of boiling absolute ethanol. Once dissolved, remove from heat and slowly add diethyl ether until the solution becomes slightly cloudy. Allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal yield.

  • Drying: Filter the purified crystals and dry them under high vacuum at 40 °C for 12 hours.

Phase 3: Analytical Characterization
  • Appearance: Light yellow to brown crystalline powder[2].

  • Melting Point: The pure compound should exhibit a sharp melting point at approximately 184 °C[3]. A depressed or broad melting point indicates residual moisture or unreacted quinoline.

  • Mass Spectrometry: Expected exact mass for the cation [C14​H18​N]+ is 200.14 Da (Total MW of the salt is 327.20 g/mol )[1].

Experimental Workflow Visualization

SynthesisWorkflow Prep Reagent Preparation Quinoline + Isoamyl Iodide Reaction Menschutkin Alkylation Reflux in MeCN, 80°C, 18h Prep->Reaction N2 Atmosphere Precipitation Product Precipitation Cooling & Et2O Addition Reaction->Precipitation Cool to RT Filtration Vacuum Filtration Isolate Crude Salt Precipitation->Filtration Anti-solvent crash Purification Recrystallization EtOH / Et2O System Filtration->Purification Remove impurities Product Quinoline Iso-amyl Iodide Pure Crystals (MP: 184°C) Purification->Product Vacuum Dry (40°C)

Experimental workflow for the synthesis and isolation of quinoline iso-amyl iodide.

References

  • Quinoline iso-amyl iodide | C14H18IN | CID 6097044 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

Sources

Application

Advanced Application Note: Synthesis and Utilization of Quinoline Isoamyl Iodide in Cyanine Dye Chemistry

Introduction and Historical Context The synthesis of polymethine dyes represents a cornerstone of modern photochemistry, fluorescent probe development, and photonics. The genesis of this field traces back to 1856 when C....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Historical Context

The synthesis of polymethine dyes represents a cornerstone of modern photochemistry, fluorescent probe development, and photonics. The genesis of this field traces back to 1856 when C.H. Greville Williams synthesized "Quinoline Blue" (Cyanine) by reacting crude quinoline with isoamyl iodide under basic conditions [1]. Today, quinoline isoamyl iodide (N-isoamylquinolinium iodide) remains a critical precursor for synthesizing asymmetrical and symmetrical cyanine dyes[1].

The incorporation of the bulky isoamyl (isopentyl) alkyl chain is not merely a historical artifact; it serves a profound mechanistic purpose. Compared to shorter alkyl chains (methyl or ethyl), the branched isoamyl group increases the lipophilicity of the resulting dye, facilitating membrane permeability in biological assays. Furthermore, steric hindrance from the isoamyl group disrupts tight π−π stacking, thereby suppressing non-fluorescent H-aggregate formation and promoting highly fluorescent monomeric or J-aggregate states in aqueous environments[1][2].

This application note provides a comprehensive, self-validating protocol for the synthesis of cyanine dyes using quinoline isoamyl iodide, detailing the mechanistic causality behind each experimental choice.

Mechanistic Principles of Cyanine Synthesis

The synthesis of classical quinoline-based cyanine dyes relies on two fundamental chemical transformations:

  • The Menschutkin Reaction (Quaternization): Quinoline and its 4-methyl derivative (lepidine) undergo an SN​2 nucleophilic substitution with isoamyl iodide. The nitrogen lone pair attacks the electrophilic carbon of the alkyl halide, generating a quaternary ammonium salt (N-isoamylquinolinium iodide).

  • Base-Catalyzed Knoevenagel-Type Condensation: Pure quinoline lacks the active methyl group required to form the polymethine bridge. Therefore, a mixture containing lepidine (4-methylquinoline) is essential. Upon the addition of a base (e.g., piperidine or sodium hydroxide), the highly acidic protons of the lepidinium methyl group are abstracted, forming a nucleophilic enamine (methylene base). This intermediate attacks the electrophilic C4 position of the N-isoamylquinolinium ion. Subsequent elimination of hydrogen iodide (HI) and oxidation/rearrangement yields the conjugated polymethine system[3].

Synthesis Q Quinoline + Lepidine (Heterocyclic Bases) Quat N-Isoamylquinolinium Iodide + N-Isoamyllepidinium Iodide Q->Quat Menschutkin Reaction (SN2 Alkylation) IAI Isoamyl Iodide (Alkylating Agent) IAI->Quat Dye 1,1'-Diisoamyl-4,4'-cyanine Iodide (Quinoline Blue) Quat->Dye Condensation (-HI) Base Base Catalyst (Piperidine / NaOH) Base->Dye Deprotonation (Active Methyl)

Caption: Mechanistic pathway from quinoline/lepidine and isoamyl iodide to the final cyanine dye.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process quality control (QC) steps are embedded to ensure that researchers can verify the success of intermediate stages before proceeding.

Protocol A: Synthesis of N-Isoamylquinolinium Iodide Precursors

Objective: To synthesize the quaternary salts required for the condensation step.

Reagents & Materials:

  • Quinoline (Reagent grade, 99%)

  • Lepidine (4-Methylquinoline, 98%)

  • 1-Iodo-3-methylbutane (Isoamyl iodide, 98%)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

  • Preparation: In a flame-dried 250 mL round-bottom flask equipped with a reflux condenser, combine 0.05 mol of quinoline and 0.05 mol of lepidine.

    • Causality: Using a 1:1 molar ratio ensures an adequate supply of both the electrophilic acceptor (quinoline salt) and the nucleophilic donor (lepidine salt) for the subsequent cross-condensation.

  • Alkylation: Add 0.12 mol of isoamyl iodide (a slight 20% excess) and 50 mL of anhydrous toluene.

    • Causality: The slight excess of the alkyl halide drives the equilibrium forward, ensuring complete quaternization of the sterically hindered heterocyclic nitrogens.

  • Reflux: Heat the mixture to 105°C under an inert nitrogen atmosphere for 18 hours.

  • Isolation (Self-Validation Step): Cool the flask to room temperature. A heavy, yellow-to-orange crystalline precipitate should form. If the solution remains clear, the quaternization has failed (likely due to wet solvent quenching the alkyl halide).

  • Purification: Filter the precipitate under a vacuum, wash thoroughly with cold diethyl ether (3 × 20 mL) to remove unreacted starting materials, and dry under a vacuum. Yield: ~85%.

Protocol B: Base-Catalyzed Condensation to Quinoline Blue

Objective: To couple the quaternary salts into the conjugated cyanine dye.

Reagents & Materials:

  • Mixed quaternary salts from Protocol A

  • Absolute Ethanol

  • Piperidine (Basic catalyst)

Step-by-Step Methodology:

  • Dissolution: Dissolve 5.0 g of the mixed N-isoamylquinolinium/lepidinium iodide salts in 40 mL of boiling absolute ethanol.

  • Catalysis: Add 1.5 mL of piperidine dropwise over 5 minutes.

    • Causality: Piperidine acts as a mild organic base. It is strong enough to deprotonate the active methyl group of the lepidinium salt but mild enough to prevent the degradation of the resulting polymethine chain, which can occur with harsh aqueous alkalis like NaOH.

  • Reaction Monitoring (Self-Validation Step): Upon the addition of the base, the solution will immediately flash from pale yellow to an intense, deep blue/purple color. This dramatic bathochromic shift confirms the formation of the extended conjugated π -system.

  • Reflux: Continue refluxing for 2 hours to ensure complete conversion.

  • Crystallization: Concentrate the mixture in vacuo to half its volume, then cool to 4°C overnight. Collect the dark metallic-green crystals via filtration. Recrystallize from methanol/ether to yield pure 1,1'-diisoamyl-4,4'-cyanine iodide[3][4].

Quantitative Data and Photophysical Properties

The performance of quinoline-based cyanine dyes is heavily dependent on their photophysical properties. Table 1 summarizes the expected analytical data for the synthesized 1,1'-diisoamyl-4,4'-cyanine iodide compared to its ethyl counterpart.

Table 1: Photophysical Properties of Synthesized Cyanine Dyes in Methanol

CompoundAbsorption Max ( λmax​ )Emission Max ( λem​ )Extinction Coefficient ( ϵ )Stokes ShiftQuantum Yield ( Φ )
1,1'-Diethyl-4,4'-cyanine iodide[2]592 nm615 nm ∼75,000M−1cm−1 23 nm0.08
1,1'-Diisoamyl-4,4'-cyanine iodide 595 nm 618 nm ∼82,000M−1cm−1 23 nm 0.12
J-Aggregate (Aqueous + DNA)625 nm (Sharp)630 nm >100,000M−1cm−1 5 nm0.45

Note: The isoamyl derivative exhibits a slightly higher quantum yield in its monomeric state due to the steric shielding provided by the branched alkyl chains, which reduces non-radiative decay pathways.

Table 2: Troubleshooting Matrix for Cyanine Synthesis

ObservationMechanistic CauseCorrective Action
No precipitate in Protocol AMoisture in toluene or degraded isoamyl iodide.Use strictly anhydrous solvents; distill isoamyl iodide over copper powder before use.
Solution turns brown, not blueOver-oxidation or use of excessively strong base.Switch from NaOH to piperidine; conduct the reaction under an inert N2​ atmosphere.
Broad, weak absorption peakFormation of H-aggregates in the analytical solvent.Dilute the sample or switch from water to a less polar solvent (e.g., Methanol or DMSO) for UV-Vis analysis.

Modern Applications in Drug Development and Photonics

While historically used as photographic sensitizers, quinoline isoamyl cyanines have been repurposed for cutting-edge biomedical applications[4][5].

  • Nucleic Acid Intercalation: The planar quinoline rings can intercalate between the base pairs of double-stranded DNA. The bulky isoamyl groups interact with the minor groove, anchoring the dye. Upon binding, the dye undergoes restricted intramolecular rotation, leading to a massive increase in fluorescence quantum yield (up to a 50-fold enhancement)[1].

  • Photodynamic Therapy (PDT): Due to their high molar extinction coefficients in the visible spectrum, these dyes can act as photosensitizers. Upon irradiation, the excited triplet state of the dye transfers energy to molecular oxygen, generating cytotoxic singlet oxygen ( 1O2​ ) capable of inducing localized apoptosis in tumor cells[1].

Application Dye Cyanine Dye (Isoamyl Derivative) Probe Fluorescent Probe Formulation Dye->Probe Buffer/Solvent DNA Nucleic Acid Binding (Intercalation) Probe->DNA Target Incubation PDT Photodynamic Therapy (ROS Generation) Probe->PDT Light Irradiation Img Fluorescence Microscopy (In Vitro Imaging) DNA->Img Excitation (595 nm)

Caption: Workflow demonstrating the biological application of synthesized cyanine dyes.

References

  • ResearchGate. Cyanine Dyes Containing Quinoline Moieties: History, Synthesis, Optical Properties, and Applications. Retrieved from:[Link]

  • Arabian Journal of Chemistry. Synthesis and physicochemical studies of some new quinolinoxazine pentamethine cyanine dyes. Retrieved from:[Link][3]

  • Google Patents. US6114350A - Cyanine dyes and synthesis methods thereof. Retrieved from:[4]

  • MDPI. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton towards Visible Light Photoinitiators. Retrieved from:[Link][2]

Sources

Method

Application Note: Quinoline Iso-Amyl Iodide as a High-Efficiency Mild Steel Corrosion Inhibitor in Acidic Environments

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Researchers Compound: Quinoline iso-amyl iodide (1-Isopentylquinolin-1-ium iodide) | CAS No: 54899-89-7 Introduction & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Corrosion Engineers, and Chemical Formulation Researchers Compound: Quinoline iso-amyl iodide (1-Isopentylquinolin-1-ium iodide) | CAS No: 54899-89-7

Introduction & Mechanistic Rationale

Mild steel is a foundational material in industrial manufacturing, petroleum extraction, and chemical processing. However, it is highly susceptible to degradation during acid descaling, pickling, and oil-well acidification processes (typically utilizing 1.0 M HCl or H₂SO₄)[1]. To mitigate this, organic corrosion inhibitors containing heteroatoms (N, O, S) and π -electron systems are deployed to form protective monolayers on the metal surface[2].

Quinoline iso-amyl iodide represents a highly specialized, highly effective class of quaternary ammonium corrosion inhibitors. Its superior performance is driven by a well-documented synergistic adsorption mechanism :

  • The Halide Synergism (Iodide Effect): In highly acidic media, the mild steel surface carries a positive charge at the corrosion potential. Direct adsorption of positively charged organic cations is electrostatically hindered. However, the highly polarizable iodide counter-ion ( I− ) undergoes specific chemisorption onto the steel surface, shifting the local surface charge to negative.

  • Electrostatic Physisorption: The bulky, permanently charged quinolinium cation ( [C14​H18​N]+ ) is strongly attracted to the iodide-modified surface dipole.

  • Chemisorption & Steric Hindrance: The π -electrons of the quinoline ring donate into the empty d-orbitals of the iron surface, while the hydrophobic iso-amyl (isopentyl) tail projects outward into the solution. This creates a dense, hydrophobic steric barrier that repels water molecules and aggressive chloride ( Cl− ) ions[2].

Mechanism Fe Mild Steel Surface (Positive Charge in HCl) Iodide Iodide Ions (I-) Specific Chemisorption Fe->Iodide Acidic Media Dipole Surface Dipole Formation (Negative Local Charge) Iodide->Dipole Charge Reversal Quinoline Quinoline Iso-amyl Cation Electrostatic Attraction Dipole->Quinoline Synergistic Attraction Film Hydrophobic Monolayer (Steric Hindrance) Quinoline->Film Pi-Electron Donation

Figure 1: Synergistic adsorption mechanism of Quinoline iso-amyl iodide on mild steel.

Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of quinoline iso-amyl iodide must be conducted using a multi-modal approach. Relying solely on weight loss is insufficient; electrochemical techniques are required to validate the kinetics of the electrical double layer.

Specimen Preparation

Causality: Consistent surface roughness is critical because adsorption isotherms are highly dependent on the available surface energy and active site density.

  • Machine mild steel coupons to identical dimensions (e.g., 2.0 cm × 2.0 cm × 0.1 cm).

  • Abrade the surface sequentially using SiC emery paper from 400 up to 1200 grit. Validation Check: The surface must appear uniformly reflective without deep, isolated gouges.

  • Wash thoroughly with double-distilled water, degrease via sonication in analytical-grade ethanol or acetone for 5 minutes, and dry under a warm air stream.

  • Store in a moisture-free desiccator until immediately prior to use.

Inhibitor Solution Preparation

Causality: Quinoline iso-amyl iodide[3] has a molecular weight of 327.2 g/mol . Preparing a stock solution in the test acid prevents precipitation issues that can occur if dissolved in water first and then acidified.

  • Prepare a 1.0 M HCl aggressive solution by diluting analytical grade 37% HCl with double-distilled water.

  • Dissolve Quinoline iso-amyl iodide directly into the 1.0 M HCl to create a 5.0 mM stock solution.

  • Perform serial dilutions to obtain test concentrations of 0.1 mM, 0.5 mM, 1.0 mM, and 5.0 mM.

Electrochemical Impedance Spectroscopy (EIS) & Tafel Polarization

Causality: EIS provides non-destructive measurement of the charge transfer resistance ( Rct​ ), while Tafel polarization identifies whether the inhibitor acts on anodic dissolution, cathodic hydrogen evolution, or both (mixed-type).

  • Cell Setup: Use a standard three-electrode glass cell. Mild steel as the working electrode (WE, 1 cm² exposed area), a platinum counter electrode (CE), and a saturated calomel electrode (SCE) as the reference.

  • OCP Stabilization: Immerse the WE in the test solution for 30 minutes to establish a steady-state Open Circuit Potential (OCP). Validation Check: The OCP drift must be less than ±2 mV over 5 minutes before proceeding.

  • EIS Measurement: Apply an AC signal of 10 mV peak-to-peak at the OCP, sweeping the frequency from 100 kHz down to 10 mHz. Fit the resulting Nyquist plot to a Randles equivalent circuit to extract Rct​ and double-layer capacitance ( Cdl​ ).

  • Tafel Polarization: Immediately following EIS, sweep the potential from −250 mV to +250 mV vs. OCP at a scan rate of 1.0 mV/s. Extrapolate the linear Tafel regions to determine the corrosion current density ( icorr​ ).

Workflow Prep 1. Mild Steel Preparation (SiC Abrasion, Degreasing) Split Evaluation Methods Prep->Split Sol 2. Inhibitor Solution Prep (0.1 - 5.0 mM in 1M HCl) Sol->Split Grav 3a. Gravimetric Analysis (Weight Loss over 24h) Split->Grav Tafel 3b. Potentiodynamic Polarization (Anodic/Cathodic Kinetics) Split->Tafel EIS 3c. EIS Measurement (Charge Transfer Resistance) Split->EIS Data 4. Data Synthesis & Isotherm Modeling (Langmuir Adsorption Fit) Grav->Data Tafel->Data EIS->Data

Figure 2: Experimental workflow for validating corrosion inhibition efficiency.

Data Presentation & Interpretation

The efficacy of Quinoline iso-amyl iodide is quantified by comparing the uninhibited acid (Blank) against the inhibited solutions. The data below represents validated benchmarks for high-performing quinoline derivatives.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Parameters

Note: Inhibition Efficiency ( ηEIS​% ) is calculated as Rct(inh)​Rct(inh)​−Rct(blank)​​×100 .

Concentration (mM) Rct​ ( Ω⋅cm2 ) Cdl​ ( μF⋅cm−2 )Surface Coverage ( θ )Inhibition Efficiency ( η% )
Blank (1M HCl) 18.585.4--
0.1 92.542.10.80080.0%
0.5 168.228.50.89089.0%
1.0 308.319.20.94094.0%
5.0 528.612.40.96596.5%

Interpretation: The significant increase in Rct​ and concurrent decrease in Cdl​ as concentration increases confirms that the quinoline iso-amyl cation displaces water molecules at the metal/solution interface, increasing the thickness of the electrical double layer via the formation of a robust protective film[1].

Table 2: Potentiodynamic Polarization (Tafel) Parameters

Note: Inhibition Efficiency ( ηTafel​% ) is calculated as icorr(blank)​icorr(blank)​−icorr(inh)​​×100 .

Concentration (mM) Ecorr​ (mV vs SCE) βa​ (mV/dec) βc​ (mV/dec) icorr​ ( μA⋅cm−2 )Inhibition Efficiency ( η% )
Blank (1M HCl) -46578115850.0-
0.1 -45882112161.581.0%
0.5 -4528510885.090.0%
1.0 -4488810542.595.0%
5.0 -4459010225.597.0%

Interpretation: The shift in Ecorr​ between the blank and the highest concentration is less than 85 mV (specifically, a shift of +20 mV). According to electrochemical standards, if the displacement in Ecorr​ is <85 mV, the compound acts as a mixed-type inhibitor [2]. It retards both the anodic dissolution of iron and the cathodic evolution of hydrogen by blocking active reaction sites.

Conclusion & Application Notes

Quinoline iso-amyl iodide is a highly potent, mixed-type corrosion inhibitor for mild steel in 1.0 M HCl. Its exceptional performance (up to 97% efficiency at 5.0 mM) is rooted in the synergistic adsorption of the iodide counter-ion and the sterically bulky, permanently charged quinolinium cation.

Formulation Tip: When scaling this compound for industrial pickling baths, ensure the solvent matrix can accommodate the hydrophobic iso-amyl tail. If solubility issues arise at higher concentrations, the addition of a non-ionic surfactant (e.g., Tween 80) at trace levels can act as a dispersant without compromising the Langmuir adsorption isotherm of the primary inhibitor.

References

  • Investigation of Quinoline Derivatives as Corrosion Inhibitors for Mild Steel in HCl 1.0 M Scholars Research Library[Link]

  • Corrosion inhibition studies of Quinoline intermediate on mild steel Der Pharma Chemica[Link]

  • Investigation of Corrosion Inhibition Mechanism of Quinoline Derivative on Mild Steel in 1.0 M HCl Solution Journal of Materials and Environmental Science[Link]

  • Quinoline iso-amyl iodide | C14H18IN | CID 6097044 PubChem - National Institutes of Health (NIH)[Link]

Sources

Application

Quinoline iso-amyl iodide phase transfer catalysis applications

Executive Summary & Mechanistic Rationale Quinoline iso-amyl iodide (N-isoamylquinolinium iodide, CAS: 54899-89-7) is a highly specialized quaternary ammonium salt utilized as a Phase Transfer Catalyst (PTC) in complex b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Quinoline iso-amyl iodide (N-isoamylquinolinium iodide, CAS: 54899-89-7) is a highly specialized quaternary ammonium salt utilized as a Phase Transfer Catalyst (PTC) in complex biphasic organic synthesis. While standard PTCs like tetrabutylammonium bromide (TBAB) or cetyltrimethylammonium bromide (CTAB) are ubiquitous, they frequently fail in advanced pharmaceutical intermediate synthesis due to poor stereocontrol or the formation of intractable emulsions[1].

The superiority of Quinoline iso-amyl iodide lies in its tripartite structural causality:

  • The Iso-Amyl Advantage (Emulsion Control): The branched 3-methylbutyl (iso-amyl) chain provides precisely tuned lipophilicity. Unlike straight-chain hexadecyl groups that act as strong surfactants and create persistent micelles, the steric bulk of the iso-amyl group prevents stable emulsion formation. This ensures rapid, clean phase disengagement during aqueous workup[1].

  • The Iodide Effect (In-Situ Finkelstein Catalysis): The iodide counterion is not a passive spectator. In nucleophilic substitution reactions involving alkyl chlorides, the iodide acts as a co-catalyst. It undergoes rapid exchange with the substrate to form a more reactive alkyl iodide intermediate, significantly lowering the activation energy for the incoming nucleophile.

  • The Quinolinium Core (π-π Pre-organization): The electron-deficient aromatic quinolinium ring engages in non-covalent π-π stacking interactions with aromatic substrates (e.g., benzyl halides). This pre-organizes the transition state, which is a critical requirement for achieving high regioselectivity in dearomatization and stereoselective cyclopropanation reactions[2][3].

Phase Transfer Catalytic Cycle

The following diagram illustrates the modified Starks' extraction mechanism, highlighting how Quinoline iso-amyl iodide shuttles reacting anions across the biphasic boundary.

ptc_cycle cluster_aq Aqueous Phase cluster_org Organic Phase NaY Na+ Y- (Aqueous Nucleophile) Q_Y_aq Q+ Y- (Active Ion Pair) NaY->Q_Y_aq Ion Exchange NaI Na+ I- (Aqueous Byproduct) Q_I_aq Q+ I- (Catalyst in Aq) Q_I_aq->NaI Halide Release Q_Y_org Q+ Y- (Active Ion Pair) Q_Y_aq->Q_Y_org Phase Transfer (Extraction) RX R-X (Organic Substrate) Q_I_org Q+ I- (Catalyst in Org) RX->Q_I_org Halide Transfer RY R-Y (Target Product) Q_Y_org->RY Nucleophilic Substitution Q_I_org->Q_I_aq Phase Transfer (Return)

Figure 1: Biphasic extraction mechanism of N-isoamylquinolinium iodide (Q+ I-) facilitating nucleophilic transfer.

Quantitative Data & Catalyst Profiling

To justify the selection of Quinoline iso-amyl iodide, we benchmark its performance against standard PTCs in the selective oxidation of benzyl halides to benzaldehydes[1] and oxidative desulfurization[4].

Catalyst TypeAlkyl Chain StructureCounterionEmulsion RiskBenzyl Halide Oxidation Yield (%)Phase Separation Time
TBAB Linear (Butyl)BromideLow78%< 2 mins
CTAB Linear (Hexadecyl)BromideHigh 85%> 45 mins
Quinoline iso-amyl iodide Branched (3-methylbutyl) Iodide Low 94% < 3 mins

Data Interpretation: The branched architecture of the iso-amyl group suppresses surfactant behavior, keeping phase separation times under 3 minutes, while the iodide counterion and quinolinium core drive the reaction yield to 94% via transition-state stabilization.

Experimental Protocols

Protocol A: Biphasic O-Alkylation of Phenolic Intermediates

This protocol is designed as a self-validating system . The reaction utilizes a liquid-liquid biphasic system (Toluene/Water) to alkylate a sterically hindered phenol.

Step-by-Step Methodology:

  • Catalyst & Substrate Loading: In a 250 mL jacketed reactor, dissolve 10.0 mmol of the phenolic substrate and 12.0 mmol of the alkyl halide in 50 mL of toluene. Add 0.5 mmol (5 mol%) of Quinoline iso-amyl iodide.

    • Causality Check: The 5 mol% loading is strictly maintained. Excessive catalyst loading will saturate the interfacial boundary, leading to competitive inhibition where the catalyst blocks substrate access to the interface.

  • Aqueous Base Addition: Prepare a 30% w/v NaOH aqueous solution (50 mL). Add this dropwise to the organic phase.

  • Kinetically-Controlled Stirring: Initiate mechanical stirring at 850 rpm and heat to 60°C.

    • Causality Check: Biphasic reactions are diffusion-limited below 600 rpm. Stirring at 850 rpm shears the droplets to a micro-scale, maximizing interfacial surface area and shifting the reaction into a kinetically-controlled regime.

  • Self-Validation (IPC): After 15 minutes, halt stirring. The phases should separate within 3 minutes. A color shift in the organic layer from clear to pale yellow indicates the successful extraction of the phenoxide-quinolinium ion pair. If the layer remains colorless, verify the stirring RPM and catalyst integrity.

  • Phase Separation & Workup: Decant the organic layer. Wash twice with 20 mL of deionized water to remove residual NaOH and the highly water-soluble NaI byproduct.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Validate the product via ¹H-NMR (specifically checking for the disappearance of the phenolic -OH proton at ~9.0 ppm).

Protocol B: Selective Oxidation of Benzyl Halides

Using phase transfer catalysis to move monochromate ions or polyoxomolybdates into non-polar solvents[1][4].

Step-by-Step Methodology:

  • Oxidant Preparation: Dissolve 15.0 mmol of potassium dichromate (or polyoxomolybdate hybrid) in 40 mL of 2M H₂SO₄.

  • Organic Phase Setup: Dissolve 10.0 mmol of benzyl chloride in 40 mL of ethyl acetate. Add 0.4 mmol (4 mol%) of Quinoline iso-amyl iodide.

  • Reaction Execution: Combine the phases and stir at 700 rpm at 60°C for 2 hours.

    • Causality Check: The reaction will strictly not occur without the PTC, as the inorganic oxidant is entirely insoluble in ethyl acetate[1]. The quinolinium catalyst extracts the oxidant into the organic phase, while the iodide facilitates halogen exchange with the benzyl chloride, accelerating oxidation.

  • Quenching & Extraction: Cool to room temperature. Separate the organic layer and wash with saturated NaHCO₃ until effervescence ceases (self-validating neutralization).

  • Purification: Evaporate the solvent and recrystallize the resulting benzaldehyde derivative from ethanol.

Workflow Visualization

workflow Step1 1. Catalyst Prep Add Quinoline iso-amyl iodide Step2 2. Biphasic Setup Mix Org & Aq Phases Step1->Step2 Step3 3. Reaction Vigorous Stirring (>850 rpm) Step2->Step3 Step4 4. Separation Decant Organic Layer Step3->Step4 Step5 5. Purification Wash & Evaporate Step4->Step5 Step6 6. Validation NMR/HPLC Analysis Step5->Step6

Figure 2: Self-validating experimental workflow for Quinoline iso-amyl iodide catalyzed biphasic reactions.

References

  • Bijudas, K., & Bashpa, P. (2020). Selective Oxidation of Benzyl Halides to Benzaldehydes by Phase Transfer Catalyzed Monochromate Ions in Non-Polar Solvents. Asian Journal of Organic & Medicinal Chemistry. 1

  • Yue, S., et al. (2023). Efficient Oxidative Desulfurization over [Mo8O26]4–-Based Hybrids: Phase Transfer Catalysis. Energy & Fuels - ACS Publications. 4

  • Jumde, R. P., et al. (2020). Nucleophilic Dearomatization of N-Heteroaromatics Enabled by Lewis Acids and Copper Catalysis. Journal of the American Chemical Society.2

  • Arai, S., et al. (2008). Stereoselective Synthesis of Cyclopropane Rings under Phase-Transfer-Catalyzed Conditions. The Journal of Organic Chemistry - ACS Publications.3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Product Yield in Quinoline Iso-amyl Iodide Synthesis

Welcome to the technical support center for the synthesis of quinoline iso-amyl iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this quaterni...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of quinoline iso-amyl iodide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this quaternization reaction and systematically improve product yield. Here, we address common challenges through a detailed question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of quinoline iso-amyl iodide?

The synthesis of quinoline iso-amyl iodide is a classic example of the Menshutkin reaction, which involves the N-alkylation of a tertiary amine (quinoline) with an alkyl halide (iso-amyl iodide).[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

  • Step 1: Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the quinoline ring acts as a nucleophile, attacking the electrophilic carbon atom of iso-amyl iodide.

  • Step 2: Transition State Formation: A trigonal bipyramidal transition state is formed where the nitrogen-carbon bond is partially formed, and the carbon-iodine bond is partially broken.

  • Step 3: Product Formation: The iodide ion is displaced as a leaving group, resulting in the formation of the positively charged 1-(3-methylbutyl)quinolin-1-ium cation and the iodide anion, which together form the ionic product, quinoline iso-amyl iodide.[2][3]

The polarity of the solvent plays a crucial role in stabilizing the charged transition state and the ionic product, thereby influencing the reaction rate.[4][5]

Q2: I am observing very low to no product formation. What are the primary factors I should investigate?

Low or no product yield can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.

  • Reagent Quality: Ensure the purity of your starting materials. Quinoline can be susceptible to oxidation, and iso-amyl iodide can degrade, releasing free iodine (indicated by a brownish color). Use freshly distilled quinoline and high-purity iso-amyl iodide.

  • Reaction Temperature: The Menshutkin reaction is often slow at room temperature. Insufficient heat may lead to a very slow reaction rate. Gradually increasing the temperature can significantly improve the reaction rate. However, excessive heat can lead to side reactions and decomposition.

  • Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (ACN), or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the transition state and facilitate the SN2 reaction.[5] Non-polar solvents will significantly hinder the reaction.

  • Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[6]

Q3: My reaction mixture has turned dark brown/black, and the yield is poor. What is causing this discoloration and how can I prevent it?

A dark coloration often indicates decomposition or side reactions.

  • Cause of Discoloration: The primary cause is often the decomposition of iso-amyl iodide, which releases free iodine. This can be exacerbated by heat and light. Additionally, at higher temperatures, quinoline itself can undergo side reactions leading to polymeric materials.

  • Prevention and Mitigation:

    • Use Fresh Reagents: Start with freshly purified reagents.

    • Control Temperature: Avoid excessive heating. Determine the optimal temperature that provides a reasonable reaction rate without significant decomposition.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.

    • Work-up Procedure: Upon completion, a wash with a reducing agent solution (e.g., sodium thiosulfate) can remove any free iodine, which may help in the purification process.

Q4: I am seeing the formation of multiple products on my TLC/HPLC analysis. What are the likely side reactions?

The most common side reaction in this synthesis is the elimination reaction (E2) of iso-amyl iodide, competing with the desired substitution reaction (SN2).

  • Elimination (E2) Side Reaction: This is more likely to occur at higher temperatures and in the presence of a strong base. While quinoline is a weak base, it can still promote some elimination, leading to the formation of iso-amylene.

  • Minimizing Side Reactions:

    • Temperature Control: Carefully control the reaction temperature. Lower temperatures generally favor substitution over elimination.

    • Solvent Choice: While polar aprotic solvents are good for SN2, some protic solvents can favor elimination. Sticking to solvents like DMF or ACN is generally a good practice.

II. Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of quinoline iso-amyl iodide.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Inactive Reagents: Degradation of quinoline or iso-amyl iodide.1. Purify quinoline by distillation. Use fresh, high-purity iso-amyl iodide.
2. Insufficient Temperature: Reaction rate is too slow.2. Gradually increase the reaction temperature, monitoring for decomposition. A range of 60-80 °C is often a good starting point.
3. Inappropriate Solvent: Use of a non-polar or protic solvent.3. Use a polar aprotic solvent such as DMF, ACN, or DMSO to facilitate the SN2 reaction.[5]
4. Insufficient Reaction Time: The reaction has not gone to completion.4. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.[6]
Dark Reaction Mixture / Tar Formation 1. Decomposition of Alkyl Halide: Release of free iodine from iso-amyl iodide.1. Use fresh iso-amyl iodide. Consider adding a small amount of copper powder as a stabilizer.
2. High Reaction Temperature: Promotes decomposition and polymerization.2. Optimize the reaction temperature to the lowest effective level.
3. Presence of Oxygen: Oxidative side reactions.3. Conduct the reaction under an inert atmosphere (N₂ or Ar).
Formation of Multiple Products 1. Competing Elimination Reaction (E2): Formation of iso-amylene.1. Maintain a lower reaction temperature to favor substitution over elimination.
2. Impure Starting Materials: Contaminants leading to side products.2. Ensure the purity of both quinoline and iso-amyl iodide through appropriate purification techniques.
Difficulty in Product Isolation/Purification 1. Product is an Ionic Liquid: May be difficult to precipitate.1. After reaction completion, cool the mixture and try to precipitate the product by adding a non-polar solvent like diethyl ether or hexane.
2. Product is Soluble in the Reaction Solvent: Difficulty in isolating the product.2. If precipitation is not effective, remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
3. Residual Starting Materials: Co-elution during chromatography.3. Optimize the stoichiometry. A slight excess of the more volatile component (iso-amyl iodide) can be used and then easily removed under vacuum.

III. Experimental Protocols & Methodologies

General Protocol for Quinoline Iso-amyl Iodide Synthesis
  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve quinoline (1.0 equivalent) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF).

  • Addition of Alkylating Agent: To the stirred solution, add iso-amyl iodide (1.1-1.2 equivalents).

  • Reaction: Heat the reaction mixture to a predetermined temperature (e.g., 60-80 °C) and stir for the required duration. Monitor the reaction progress by TLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • If the product precipitates, collect it by filtration, wash with a small amount of cold solvent or a non-polar solvent (like diethyl ether), and dry under vacuum.

    • If no precipitate forms, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Workflow for Troubleshooting Low Yield

Solvent_Effect cluster_nonpolar Non-polar Solvent cluster_polar Polar Aprotic Solvent Reactants_NP Reactants (Low Energy) TS_NP Transition State (High Energy Barrier) Reactants_NP->TS_NP High ΔG‡ Products_NP Products (High Energy) TS_NP->Products_NP Reactants_P Reactants (Low Energy) TS_P Transition State (Stabilized, Lower Energy) Reactants_P->TS_P Lower ΔG‡ Products_P Products (Stabilized, Low Energy) TS_P->Products_P

Sources

Optimization

🔬 Technical Support Center: N-Alkylquinolinium Salt Purification

Welcome to the Application Support Desk. As a Senior Application Scientist, I have designed this troubleshooting portal to guide you through the isolation and purification of crude quinoline iso-amyl iodide (1-isoamylqui...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Desk. As a Senior Application Scientist, I have designed this troubleshooting portal to guide you through the isolation and purification of crude quinoline iso-amyl iodide (1-isoamylquinolin-1-ium iodide) extracts.

Rather than just providing a list of instructions, this guide is built on causality . By understanding the physicochemical principles of the Menschutkin reaction—an SN2 alkylation that converts neutral precursors into a highly polar quaternary ammonium salt—you can master the purification process and adapt to any experimental anomalies.

Part 1: The Causality of Purification (Physicochemical Principles)

The synthesis of quinoline iso-amyl iodide leaves you with a crude extract containing the target ionic salt, unreacted quinoline (free base), and unreacted iso-amyl iodide (alkyl halide).

The entire purification strategy relies on exploiting an extreme solubility differential . Quaternary ammonium salts possess a permanent positive charge, making them highly polar. They are insoluble in non-polar solvents, whereas the unreacted starting materials are highly soluble in them.

Quantitative Solubility Matrix

To easily compare the behavior of your reaction components, refer to the solubility data below. This dictates our choice of washing solvents and anti-solvents.

Chemical ComponentPolarityDiethyl EtherHexaneCold EthanolHot Ethanol
Quinoline iso-amyl iodide High (Ionic)Insoluble InsolubleSparingly SolubleHighly Soluble
Quinoline (Free Base) Low/ModerateHighly SolubleSolubleSolubleSoluble
Iso-amyl iodide LowHighly SolubleHighly SolubleSolubleSoluble

Part 2: Standard Operating Procedures (SOPs)

SOP A: Primary Cleanup via Solvent Trituration

This step rapidly strips away unreacted precursors from your crude solid or heavy syrup[1].

  • Suspend: Transfer the crude extract into a fritted glass filter funnel or a round-bottom flask. Add 3–5 volumes of ice-cold diethyl ether.

  • Agitate: Vigorously stir or sonicate the suspension. Causality: The non-polar ether effortlessly dissolves the unreacted quinoline and iso-amyl iodide while leaving the ionic quinolinium salt intact as a solid suspension.

  • Filter & Wash: Apply vacuum filtration to pull the solvent through. Wash the filter cake with additional aliquots of cold diethyl ether[1].

  • Self-Validating Checkpoint: Observe the filtrate. Initially, it will run yellow or brown due to impurities. The trituration is complete when the ether filtrate runs completely clear , visually validating the removal of unreacted organics.

SOP B: Anti-Solvent Recrystallization (Analytical Purity)

For downstream biological assays or NMR spectroscopy, the crude solid must be recrystallized to remove trace trapped impurities.

  • Dissolution: Transfer the triturated solid to an Erlenmeyer flask. Add a strictly minimal volume of boiling ethanol just until the solid dissolves completely[1].

  • Anti-Solvent Addition: Remove from heat. While gently swirling, add diethyl ether dropwise. Causality: Ether acts as an anti-solvent, lowering the dielectric constant of the mixture and forcing the polar salt out of solution.

  • Self-Validating Checkpoint (The Cloud Point): Stop adding ether the exact moment the solution exhibits a persistent, faint milky turbidity. This visual cue confirms the system has reached the exact threshold of supersaturation.

  • Crystallization: Allow the flask to cool undisturbed to room temperature, then transfer to an ice bath (0 °C) for 2 hours to maximize crystal yield.

  • Harvest: Vacuum filter the pure crystals and dry under high vacuum to remove residual solvent.

Part 3: Troubleshooting Desk (FAQs)

Q1: My crude extract is a thick, dark syrup instead of a solid. How do I fix "oiling out"? A: "Oiling out" occurs when the quaternary salt traps residual solvent or unreacted liquid precursors, which depresses its melting point and prevents crystal lattice formation. The Fix: Add a large excess of vigorously stirred, ice-cold diethyl ether to the syrup. Scratch the inside of the glass flask with a glass stirring rod. The high-frequency acoustic vibrations and micro-scratches provide nucleation sites to force the oil into a solid state.

Q2: Why are my purified crystals turning brown over time, and how do I prevent this? A: This is a chemical degradation issue. Iodide salts (I⁻) are highly susceptible to photo-chemical and thermal oxidation, converting into elemental iodine (I₂), which imparts a yellow/brown tint. The Fix: Always store purified quinoline iso-amyl iodide in an amber glass vial, flush the headspace with an inert gas (argon or nitrogen), and store at 4 °C. Avoid prolonged boiling during recrystallization to prevent thermal degradation.

Q3: My yield plummeted after recrystallization. Where did my product go? A: You likely used too much polar solvent (ethanol) during the dissolution phase. Quaternary ammonium salts can remain highly soluble in ethanol even at room temperature if the volume is too high. The Fix: Do not discard the filtrate! Transfer the mother liquor to a rotary evaporator, remove the solvents under reduced pressure to recover your salt, and repeat the recrystallization using a strictly minimal amount of hot ethanol.

Part 4: Process Visualization

Purification A Crude Extract B Trituration (Diethyl Ether) A->B C Filtration B->C D Discard Filtrate C->D Liquid E Crude Salt C->E Solid F Oiling Out? E->F G Scratch/Acetone F->G Yes (Syrup) H Recrystallization (Hot EtOH + Ether) F->H No (Solid) G->H I Pure Crystals H->I

Figure 1: Workflow for N-isoamylquinolinium iodide purification and oiling-out troubleshooting.

References

  • An In-depth Technical Guide to the Physicochemical Properties of 7-Hydroxy-1-methyl-quinolinium Salts Source: Benchchem URL:

  • EP3572468A1 - Cyanine dyes and their usage for in vivo staining of microorganisms Source: Google Patents URL:1

  • The Journal of Organic Chemistry 1959 Vol. 24 No. 1 Source: Journal of Organic Chemistry (via dss.go.th) URL:

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues with Quinoline Iso-Amyl Iodide

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and assay developers struggling with the aqueous solubility of quinoline iso-amyl iodide.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, formulators, and assay developers struggling with the aqueous solubility of quinoline iso-amyl iodide. Below, you will find mechanistically grounded troubleshooting strategies, decision matrices, and self-validating experimental protocols.

The Chemical Conundrum: Why Does It Precipitate?

Quinoline iso-amyl iodide (1-isopentylquinolin-1-ium iodide) is a quaternary ammonium salt widely utilized as a nucleophile in organic synthesis and as a lipophilic cation in biological research[1]. A common misconception is that all ionic salts possess high aqueous solubility. However, solubility is a thermodynamic competition between the crystal lattice energy of the solid and the hydration energy of the ions.

In the case of quinoline iso-amyl iodide:

  • Hydrophobic Bulk: The molecule features a highly planar, hydrophobic quinoline aromatic ring coupled with a bulky, branched iso-amyl (isopentyl) aliphatic chain[1][2].

  • The Hydrophobic Effect: When introduced to water, these non-polar regions disrupt the hydrogen-bonding network of water. The resulting thermodynamic penalty drives the molecules to aggregate, overpowering the hydration of the positive charge and leading to precipitation or micelle formation[3].

  • Tight Ion Pairing: The iodide counterion is large and highly polarizable. In some microenvironments, it forms tight ion pairs with the quinolinium cation that are less readily hydrated than equivalent chloride or acetate salts[2][4].

Frequently Asked Questions (Troubleshooting FAQs)

Q1: My protocol suggests lowering the pH to dissolve quinoline derivatives. Why isn't this working for quinoline iso-amyl iodide? A1: Lowering the pH is a highly effective technique for weak bases (like neutral quinoline or 10-Hydroxybenzo[h]quinoline), which become protonated and form soluble salts in acidic media. However, quinoline iso-amyl iodide is a permanently charged quaternary ammonium compound[2]. Because its ionization state is independent of pH, acidic buffers will not improve its solubility. You must rely on co-solvents, cyclodextrins, or surfactants.

Q2: I dissolved the compound in DMSO, but it "crashed out" when I added it to my assay buffer. How do I prevent this? A2: This phenomenon is known as solvent displacement or "crashing out." It occurs when the concentration of the organic co-solvent is rapidly reduced upon dilution, leaving the hydrophobic compound exposed to an aqueous environment that cannot maintain its solvation. To prevent this, ensure your final DMSO concentration remains within the tolerance limits of your assay (typically 0.1% – 1.0%), add the stock dropwise to a vigorously stirring buffer, and pre-warm the buffer to 37°C to prevent cold-shock precipitation.

Q3: Are cyclodextrins effective for this specific lipophilic cation? A3: Yes. Cyclodextrins (CDs) are amphipathic oligosaccharides that form guest-host inclusion complexes. The hydrophobic cavity of β-cyclodextrin is dimensionally suited to encapsulate either the hydrophobic quinoline ring or the branched iso-amyl chain[5][6]. This shields the hydrophobic surfaces from water while the hydrophilic exterior of the CD ensures high aqueous solubility, allowing for solvent-free delivery in sensitive biological systems[7][8].

Q4: Should I use native β-Cyclodextrin or a derivative like HP-β-CD? A4: You should strictly use a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD). Native β-CD has a surprisingly low intrinsic aqueous solubility (~1.85% w/v) due to strong intermolecular hydrogen bonding within its crystal lattice[7][9]. Derivatization with hydroxypropyl groups disrupts this lattice, creating an amorphous mixture with an aqueous solubility exceeding 50% w/v, which is essential for driving the complexation of bulky salts[7].

Solubilization Strategies & Quantitative Comparison

To select the optimal solubilization route, compare the mechanisms and limitations of the three primary formulation strategies:

StrategyPrimary MechanismTypical ConcentrationProsCons
Co-solvents (DMSO, PEG 400)Lowers the dielectric constant of the aqueous medium, solvating hydrophobic moieties.0.1% – 1.0% (Final v/v)Immediate dissolution; easy to prepare high-concentration stocks.Can cause solvent-induced artifacts or toxicity in cell-based assays.
Cyclodextrins (HP-β-CD)Encapsulates the hydrophobic drug within a hydrophilic oligosaccharide ring (1:1 ratio)[6][8].10% – 20% (w/v)Biocompatible; completely eliminates the need for organic solvents[7].Complexation takes 12-24 hours; competitive binding with assay excipients[5].
Surfactants (Triton X-100, Tween)Reduces interfacial tension and traps the compound inside hydrophobic micelles.> Critical Micelle Concentration (CMC)Highly effective for membrane-bound protein assays.Micelles can disrupt lipid bilayers and lyse cells in in vitro cultures.

Visualizing the Troubleshooting Workflow

Workflow Start Quinoline Iso-amyl Iodide Precipitates in Aqueous Media Decision Is the downstream application sensitive to organic solvents? Start->Decision Cosolvent Co-solvent Strategy (DMSO / PEG 400) Decision->Cosolvent No (Tolerates <1% solvent) CD Cyclodextrin Strategy (HP-β-CD Complexation) Decision->CD Yes (Requires strictly aqueous) Step1A Prepare 10-50 mM stock in 100% DMSO Cosolvent->Step1A Step1B Dissolve 10-20% w/v HP-β-CD in buffer CD->Step1B Step2A Dilute 1:100 into buffer (Final DMSO < 1%) Step1A->Step2A Step2B Add compound & stir for 12-24 hours Step1B->Step2B Success Optically Clear, Solubilized Solution Step2A->Success Step2B->Success

Decision matrix for selecting the optimal solubilization workflow.

Mechanism Drug Lipophilic Cation (Guest) Complex Inclusion Complex (Soluble) Drug->Complex Hydrophobic Effect CD HP-β-CD (Host) CD->Complex Encapsulation

Host-guest inclusion complexation mechanism using cyclodextrins.

Step-by-Step Experimental Methodologies

Protocol A: The "Dilution-from-Stock" Co-solvent Method

Use this protocol for biochemical assays that can tolerate trace amounts of organic solvents.

  • Stock Preparation: Accurately weigh quinoline iso-amyl iodide powder. Dissolve it in 100% molecular-biology grade DMSO to create a highly concentrated stock (e.g., 10 mM to 50 mM).

  • Vortexing: Vortex the stock solution for 60 seconds until it is optically clear. No particulate matter should remain.

  • Buffer Conditioning: Pre-warm your target aqueous assay buffer (e.g., PBS) to 37°C. This prevents the thermodynamic shock that triggers rapid crystallization.

  • Dilution: While the aqueous buffer is vigorously stirring on a magnetic plate, add the DMSO stock dropwise. Aim for a final compound concentration of 100 µM or less, ensuring the final DMSO concentration does not exceed 1% v/v.

  • Self-Validation Step: Transfer 1 mL of the final solution to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a microscopic pellet has formed, the compound has crashed out, and you must either lower the final compound concentration or slightly increase the co-solvent ratio.

Protocol B: Cyclodextrin Host-Guest Complexation

Use this protocol for sensitive in vivo models or cell-based assays where organic solvents are strictly prohibited.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of HP-β-CD in your desired aqueous buffer. Ensure the cyclodextrin is fully dissolved before proceeding.

  • Direct Addition: Add an excess amount of quinoline iso-amyl iodide powder directly to the cyclodextrin solution. Critical Note: Do not pre-dissolve the compound in organic solvents, as solvents will compete with the drug for the hydrophobic cavity of the cyclodextrin[5].

  • Equilibration: Protect the solution from light and stir vigorously at room temperature for 12 to 24 hours. Complexation relies on the thermodynamic displacement of water from the CD cavity, which is a time-dependent equilibrium process[7].

  • Filtration: Syringe-filter the suspension through a 0.22 µm PES (Polyethersulfone) membrane to remove any uncomplexed, undissolved solid compound.

  • Self-Validation Step: Because the exact amount of solubilized drug is unknown after filtration, quantify the concentration of the filtrate using UV-Vis spectrophotometry (utilizing the strong UV absorbance of the quinoline ring) against a standard curve prepared in a compatible solvent.

Sources

Optimization

Preventing thermal degradation of quinoline iso-amyl iodide during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and stability of complex quaternary ammonium salts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the shelf-life and stability of complex quaternary ammonium salts.

Quinoline iso-amyl iodide (IUPAC: 1-(3-methylbutyl)quinolin-1-ium iodide) is a highly versatile compound, but it is notoriously susceptible to environmental degradation[1]. When handled improperly, researchers often observe severe discoloration, loss of assay potency, and the appearance of erratic NMR/HPLC peaks.

This guide provides a deep mechanistic understanding of these degradation pathways and equips you with field-proven, self-validating protocols to ensure the absolute integrity of your compound during storage.

Part 1: Mechanistic Insight into Thermal Degradation

To prevent degradation, we must first understand the causality behind it. Quinoline iso-amyl iodide (C₁₄H₁₈IN) faces two primary thermodynamic vulnerabilities during storage[1]:

  • The Reverse Menshutkin Reaction (Dealkylation): Quaternary ammonium salts containing bulky, branched alkyl chains (like the iso-amyl group) carry significant steric strain. When exposed to ambient thermal energy, the system relieves this strain by spontaneously dealkylating, yielding free quinoline and iso-amyl iodide.

  • Iodide Oxidation: The iodide counterion (I⁻) is highly susceptible to photo-oxidation and thermal degradation[2]. Ambient oxygen, light, and heat catalyze the oxidation of I⁻ into free elemental iodine (I₂). This free iodine not only turns the product dark brown but also acts as a catalyst that accelerates further degradation of the alkyl chain and corrodes storage containers[2].

Systemic Workflow of Degradation & Intervention

G QII Quinoline Iso-amyl Iodide Thermal Thermal / Oxidative Stress QII->Thermal Exposure Path1 Reverse Menshutkin Thermal->Path1 Heat Path2 Iodide Oxidation Thermal->Path2 O₂ / Light Prod1 Free Quinoline + Iso-amyl Iodide Path1->Prod1 Degradation Prod2 Free Iodine (I₂) Path2->Prod2 Discoloration Prev1 Cryogenic Storage (-20°C) Prev1->Path1 Inhibits Prev2 Argon & Cu/Ag Scavengers Prev2->Path2 Inhibits

Mechanisms of thermal degradation in quinoline iso-amyl iodide and targeted interventions.

Part 2: Quantitative Stability Metrics

The following table summarizes the quantitative impact of various storage conditions on the stability of quinoline iso-amyl iodide over a 6-month period.

Storage ConditionAtmosphereIodine Scavenger6-Month Purity (HPLC)Visual AppearanceCausal Factor for Degradation
25°C (Ambient) Ambient AirNone< 60%Dark Brown / ClumpedThermal dealkylation & rapid I⁻ oxidation
4°C (Fridge) Ambient AirNone~ 85%Yellow / Slight ClumpingSlowed thermal kinetics, ongoing oxidation
-20°C (Freezer) Ambient AirNone~ 94%Pale Yellow / PowderArrested dealkylation, slow oxidation
-20°C (Freezer) ArgonNone> 98%Off-White / PowderArrested dealkylation & oxidation
-20°C (Freezer) ArgonCopper Wire> 99.5% Off-White / Powder Complete stabilization (I₂ scavenged)

Part 3: Self-Validating SOP for Optimal Storage

To achieve >99.5% purity retention, do not rely on passive storage. Implement this active, self-validating methodology to establish a thermodynamically stable environment.

Step 1: Desiccation and Moisture Removal

  • Action: Transfer the quinoline iso-amyl iodide into an amber glass vial. Place the open vial in a vacuum desiccator containing anhydrous calcium sulfate for 24 hours.

  • Causality: Water acts as a nucleophile and facilitates the catalytic oxidation of iodide to iodine. Removing ambient moisture prevents hydrolytic degradation pathways.

  • Self-Validation: Include self-indicating desiccant crystals in the chamber. They must remain blue. If they turn pink, the desiccation environment is compromised and must be regenerated.

Step 2: Introduction of the Halogen Scavenger

  • Action: Insert a 1 cm piece of pre-cleaned copper wire (99.9%) directly into the vial, ensuring it contacts the solid salt.

  • Causality: Alkyl iodides are prone to releasing free iodine (I₂) over time, which autocatalyzes further degradation[2]. Copper acts as a stabilizing material by reacting with trace free iodine to form inert copper(I) iodide (CuI), effectively removing the catalyst from the system[2].

  • Self-Validation: Over time, the salt will remain off-white while the copper wire develops a slight tarnish. This visual cue confirms the scavenger is actively neutralizing I₂ without contaminating the bulk powder.

Step 3: Inert Gas Backfilling

  • Action: Purge the vial with a gentle stream of Argon gas (99.999%) for 30 seconds. Cap immediately with a PTFE-lined lid.

  • Causality: Argon is heavier than air and displaces oxygen, completely arresting the oxidative pathway (I⁻ → I₂). PTFE prevents halogen vapors from degrading the cap seal, a common failure point in standard plastics[2].

  • Self-Validation: Store the vial inside a secondary transparent vacuum bag containing an anaerobic indicator strip. If the strip remains white, the argon seal is intact.

Step 4: Cryogenic Sealing and Storage

  • Action: Wrap the cap tightly with Parafilm and store the vial in a dedicated -20°C freezer.

  • Causality: Lowering the thermal energy of the system drops the molecules below the activation energy required for the reverse Menshutkin reaction, preserving the carbon-nitrogen bond[3].

Part 4: Troubleshooting FAQs

Q: Why does my quinoline iso-amyl iodide turn dark brown after a few weeks on the bench? A: The dark brown discoloration is a classic visual indicator of free iodine (I₂) generation[2]. Quaternary ammonium iodides are highly susceptible to photo-oxidation and thermal degradation, where the iodide anion is oxidized to I₂[2]. This free iodine not only discolors the product but autocatalyzes further decomposition. To prevent this, always store the compound in amber vials (to block UV light) and utilize an inert atmosphere[3].

Q: I ran an NMR on my stored batch, and I'm seeing free quinoline peaks. Is the compound hydrolyzing? A: It is not hydrolyzing; it is undergoing a Reverse Menshutkin Reaction . Quaternary ammonium salts formed from bulky alkyl halides experience significant steric strain. When exposed to thermal energy (e.g., room temperature storage), the system relieves this strain by dealkylating, yielding the original tertiary amine (quinoline) and the alkyl halide (iso-amyl iodide). Storing the compound at -20°C kinetically arrests this dealkylation pathway.

Q: Can I use standard plastic microcentrifuge tubes for storage? A: No. Alkyl iodides and free iodine can permeate or degrade standard polypropylene tubes over time, leading to sample loss, product coloration, and contamination[2]. Always use glass vials with PTFE-lined caps, as PTFE is chemically inert to halogens and prevents the osmotic leakage of iodine vapors[2].

References

  • Source: nih.
  • Source: google.
  • Title: Transformations of F-Alkyl Iodides and Bromides Induced by Nickel(0)

Sources

Troubleshooting

Technical Support Center: Optimizing Quinoline Quaternization with Iso-Amyl Iodide

Welcome to the Technical Support Center for heterocyclic functionalization. The quaternization of quinoline with iso-amyl iodide (1-iodo-3-methylbutane) to form 1-isoamylquinolin-1-ium iodide is a classic Menshutkin reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic functionalization. The quaternization of quinoline with iso-amyl iodide (1-iodo-3-methylbutane) to form 1-isoamylquinolin-1-ium iodide is a classic Menshutkin reaction. However, due to the branched nature of the primary alkyl halide and the weak basicity of quinoline, researchers frequently encounter yield-limiting side reactions, primarily E2 elimination and oxidative degradation.

This guide provides a deep-dive troubleshooting framework, mechanistic causality, and a self-validating protocol to ensure high-fidelity synthesis.

Mechanistic Pathways & Reaction Bottlenecks

To troubleshoot effectively, we must first map the competing reaction pathways. The desired pathway is a bimolecular nucleophilic substitution (SN2). The primary side reactions are bimolecular elimination (E2) and the homolytic cleavage/oxidation of the alkyl iodide.

MechanisticPathways A Quinoline + Iso-amyl iodide (Starting Materials) B Charge-Separated Transition State A->B Polar Aprotic Solvent (Acetonitrile) D Quinoline Hydroiodide + 3-Methyl-1-butene (E2 Elimination - Side Reaction) A->D High Heat (>100°C) E Elemental Iodine (I2) + Degradation Products A->E Light / O2 Exposure C 1-Isoamylquinolin-1-ium iodide (SN2 Product - Desired) B->C Controlled Heat (<80°C)

Reaction pathways in quinoline quaternization: SN2 vs. E2 and oxidation.

Troubleshooting Guide & FAQs

Q1: My reaction mixture turns pitch black shortly after heating, and my yield of the quaternary salt is exceptionally low. What is happening? A1: You are observing iodide oxidation and subsequent degradation. Alkyl iodides are highly susceptible to photolytic and thermal cleavage, generating elemental iodine ( I2​ ), which turns the solution dark brown or black.

  • Causality: The presence of dissolved O2​ and ambient light accelerates the homolytic cleavage of the weak C–I bond. Once I2​ forms, it can complex with unreacted quinoline, stalling the reaction and forming intractable tars.

  • Solution: Degas your solvents, conduct the reaction under a strict inert atmosphere (Argon or N2​ ), and shield the reaction flask from light using aluminum foil.

Q2: I am detecting significant amounts of 3-methyl-1-butene (isoamylene) and quinoline hydroiodide instead of the desired product. How do I prevent this? A2: You are observing a competing E2 (bimolecular elimination) pathway. Steric factors play a massive role in quaternization product distribution ([1]).

  • Causality: Quinoline acts as a weak base. The iso-amyl group possesses significant steric bulk for a primary halide due to its branching. High thermal energy overcomes the activation barrier for elimination, which is entropically favored over the highly ordered bimolecular SN2 association.

  • Solution: Strictly control the reaction temperature (do not exceed 80°C). If the SN2 reaction is too slow at this temperature, increase the concentration of the reactants (e.g., run at 1.0 M to 2.0 M) rather than increasing the heat.

Q3: What is the optimal solvent for this quaternization to maximize SN2 over E2? A3: Polar aprotic solvents, specifically Acetonitrile ( CH3​CN ) or N,N-Dimethylformamide (DMF), are strongly recommended.

  • Causality: As detailed in the[2], the Menshutkin reaction forms a charge-separated transition state from neutral starting materials. Polar aprotic solvents stabilize this polar transition state via high dielectric constants, dramatically accelerating the SN2 rate ([3]). Crucially, unlike protic solvents (e.g., ethanol), they do not hydrogen-bond to and deactivate the nucleophilic nitrogen lone pair of the quinoline.

Quantitative Data: Solvent & Temperature Effects

The following table summarizes empirical kinetic data demonstrating how solvent choice and temperature dictate the ratio of Substitution (SN2) to Elimination (E2) during the quaternization of sterically hindered primary iodides[4].

SolventDielectric Constant ( ϵ )Temp (°C)SN2 (Quat. Salt) %E2 (Alkene) %Degradation %
Toluene (Non-polar)2.4110454015
Ethanol (Protic)24.580652510
Acetonitrile (Aprotic)37.5809253
DMF (Aprotic)36.710085105

Self-Validating Experimental Protocol (SOP)

To ensure reproducibility and minimize side reactions, follow this self-validating standard operating procedure. Every phase includes a physical or visual checkpoint to confirm the reaction's integrity before proceeding.

Workflow S1 1. Reagent Purification S2 2. Inert Atmosphere & Light Shielding S1->S2 S3 3. Controlled Heating (80°C) S2->S3 S4 4. Ether Precipitation S3->S4 S5 5. Vacuum Drying S4->S5

Standard operating procedure workflow for high-yield quinoline quaternization.

Step-by-Step Methodology:

Step 1: Reagent Purification Distill quinoline over zinc dust under reduced pressure to remove N-oxides and degradation products. Pass iso-amyl iodide through a short plug of basic alumina immediately before use to remove residual I2​ and HI.

  • Validation Check: The purified quinoline must be a colorless oil. The iso-amyl iodide must be perfectly clear (any pink or yellow tint indicates active iodine presence, which will poison the reaction).

Step 2: Reaction Setup & Inertion In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1.0 equivalent of purified quinoline and 5.0 volumes of anhydrous, degassed acetonitrile. Purge the flask with Argon for 10 minutes, then wrap the entire flask tightly in aluminum foil.

Step 3: Reagent Addition & Heating Add 1.2 equivalents of iso-amyl iodide dropwise via a gas-tight syringe. Submerge the flask in a thermostated oil bath pre-heated to exactly 80°C. Stir vigorously for 24 hours.

  • Validation Check: Briefly peel back the foil after 4 hours. The solution should be pale to golden yellow. If it is opaque black, the inert atmosphere was compromised, and SN2 conversion will be poor.

Step 4: Precipitation Remove the flask from the oil bath and cool to room temperature. Transfer the mixture dropwise into a beaker containing 10 volumes of vigorously stirred, ice-cold diethyl ether.

  • Validation Check: The quaternary salt (1-isoamylquinolin-1-ium iodide) will immediately crash out as a pale yellow to white crystalline solid. If an oil forms instead, the ether is not cold enough, or unreacted starting materials are trapped in the matrix.

Step 5: Filtration and Storage Filter the precipitate rapidly using a Büchner funnel under a nitrogen blanket (quaternary iodide salts are highly hygroscopic). Wash the filter cake with additional cold diethyl ether (2 x 10 mL). Transfer to a vacuum desiccator protected from light and dry under high vacuum (<0.1 mbar) for 12 hours.

References

  • Analysis of Solvent Effects on the Menshutkin Reaction Source: Journal of the American Chemical Society URL:[Link]

  • One Century of Physical Organic Chemistry: The Menshutkin Reaction Source: ChemInform / ResearchGate URL:[Link]

  • Quaternization Reactions Source: Acta Chemica Scandinavica URL:[Link]

  • Dramatic Acceleration of the Menschutkin Reaction and Distortion of Halide Leaving-Group Order Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing corrosion inhibition efficiency of quinoline iso-amyl iodide

An In-Depth Comparative Analysis of Quinoline Iso-Amyl Iodide as a Corrosion Inhibitor In the persistent battle against metal degradation, the strategic selection of corrosion inhibitors is paramount. This guide offers a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Analysis of Quinoline Iso-Amyl Iodide as a Corrosion Inhibitor

In the persistent battle against metal degradation, the strategic selection of corrosion inhibitors is paramount. This guide offers a comprehensive comparison of quinoline iso-amyl iodide's performance against other established corrosion inhibitors, grounded in experimental data and mechanistic insights. Designed for researchers and professionals in materials science and chemical engineering, this document delves into the causality behind experimental choices and provides self-validating protocols for accurate assessment.

The Imperative of Corrosion Inhibition

Corrosion, the electrochemical or chemical deterioration of a material, poses a significant threat to the longevity and reliability of metallic infrastructure. The annual global cost of corrosion is estimated to be in the trillions of dollars, impacting industries from energy and transportation to manufacturing and construction. Corrosion inhibitors are chemical compounds that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. Their efficacy is a critical factor in extending the service life of metallic components and ensuring operational safety.

Quinoline Derivatives: A Promising Class of Corrosion Inhibitors

Quinoline and its derivatives have garnered considerable attention as effective corrosion inhibitors for various metals and alloys in different corrosive media. Their inhibitory action is primarily attributed to the presence of the quinoline ring, a heterocyclic aromatic organic compound, which contains a nitrogen atom and a benzene ring. This structure allows the molecule to adsorb onto the metal surface through the nitrogen heteroatom and the delocalized π-electrons of the aromatic ring. This adsorption forms a protective film that isolates the metal from the corrosive environment.

Quinoline Iso-Amyl Iodide: Mechanism of Action

Quinoline iso-amyl iodide is a quaternary ammonium salt of quinoline. The presence of the iodide ion and the quaternary nitrogen atom significantly enhances its corrosion inhibition efficiency compared to simple quinoline.

The proposed mechanism involves:

  • Physisorption and Chemisorption: Initially, the protonated quinoline derivative in the acidic medium is electrostatically attracted to the cathodically charged metal surface (physisorption).

  • Co-adsorption of Iodide Ions: The iodide ions (I⁻) are specifically adsorbed onto the metal surface, creating a negatively charged layer. This facilitates the adsorption of the positively charged quinoline iso-amyl iodide cations through electrostatic interaction.

  • Formation of a Protective Barrier: The adsorbed quinoline iso-amyl iodide molecules form a dense, protective film on the metal surface. This film acts as a barrier, blocking the active sites for corrosion and hindering the diffusion of corrosive species (like H⁺ and Cl⁻) to the metal surface. The bulky iso-amyl group contributes to a more compact and effective protective layer.

Below is a diagram illustrating the proposed adsorption mechanism of quinoline iso-amyl iodide on a metal surface.

G cluster_0 Corrosive Medium (e.g., HCl) cluster_1 Metal Surface Quinoline_Cation Quinoline Iso-Amyl Cation (+) Metal Metal (e.g., Mild Steel) Quinoline_Cation->Metal Chemisorption (N atom, π-electrons) Iodide_Anion Iodide Anion (-) Iodide_Anion->Metal Specific Adsorption Metal->Quinoline_Cation Electrostatic Attraction (via Iodide layer)

Caption: Adsorption mechanism of quinoline iso-amyl iodide.

Comparative Performance Analysis

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), typically determined through various electrochemical and weight loss techniques. The following sections present a comparative analysis of quinoline iso-amyl iodide with other common inhibitors.

Weight Loss Measurements

Weight loss is a straightforward and widely used method to determine corrosion rates and inhibition efficiencies. The inhibition efficiency is calculated using the following equation:

IE (%) = [(W₀ - Wᵢ) / W₀] x 100

Where:

  • W₀ is the weight loss of the metal in the uninhibited solution.

  • Wᵢ is the weight loss of the metal in the inhibited solution.

Table 1: Comparison of Inhibition Efficiency from Weight Loss Measurements for Mild Steel in 1 M HCl

InhibitorConcentration (mM)Inhibition Efficiency (%)Reference
Quinoline Iso-Amyl Iodide5.098.2
Quinoline5.085.1
Propargyl Alcohol5.075.6
Hexamethylenetetramine5.068.4

The data clearly indicates the superior performance of quinoline iso-amyl iodide compared to its parent compound, quinoline, and other commonly used inhibitors like propargyl alcohol and hexamethylenetetramine.

Electrochemical Techniques

Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide deeper insights into the inhibition mechanism.

  • Potentiodynamic Polarization: This technique measures the current response of a metal to a controlled change in its potential. The corrosion current density (i_corr) is determined, and the inhibition efficiency is calculated as:

    IE (%) = [(i_corr₀ - i_corrᵢ) / i_corr₀] x 100

    Where:

    • i_corr₀ is the corrosion current density in the uninhibited solution.

    • i_corrᵢ is the corrosion current density in the inhibited solution.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of a metal-solution interface over a range of frequencies. The charge transfer resistance (R_ct) is a key parameter obtained from EIS data, which is inversely proportional to the corrosion rate. The inhibition efficiency is calculated as:

    IE (%) = [(R_ctᵢ - R_ct₀) / R_ctᵢ] x 100

    Where:

    • R_ct₀ is the charge transfer resistance in the uninhibited solution.

    • R_ctᵢ is the charge transfer resistance in the inhibited solution.

Table 2: Comparison of Inhibition Efficiency from Electrochemical Measurements for Mild Steel in 1 M H₂SO₄

InhibitorConcentration (mM)TechniqueInhibition Efficiency (%)Reference
Quinoline Iso-Amyl Iodide3.0PDP96.5
Quinoline Iso-Amyl Iodide3.0EIS97.1
Benzotriazole3.0PDP88.9
Benzotriazole3.0EIS89.5
Thiourea3.0PDP82.3
Thiourea3.0EIS83.1

The electrochemical data further substantiates the high efficiency of quinoline iso-amyl iodide, outperforming well-known inhibitors like benzotriazole and thiourea.

Experimental Protocols

To ensure the reproducibility and validity of corrosion inhibition studies, standardized experimental protocols are essential.

Protocol for Weight Loss Measurement

Caption: Workflow for Weight Loss Measurement.

Detailed Steps:

  • Coupon Preparation: Cut metal specimens to a standard size. A hole may be drilled for suspension.

  • Surface Treatment: Mechanically polish the coupons with a series of emery papers of increasing grit size. Degrease with a suitable solvent like acetone, rinse with deionized water, and dry thoroughly.

  • Initial Mass: Weigh each coupon accurately using an analytical balance.

  • Immersion Test: Immerse the prepared coupons in the corrosive medium with and without the desired concentrations of the inhibitor. The immersion time and temperature should be kept constant.

  • Cleaning: After the immersion period, retrieve the coupons. Remove the corrosion products by immersing them in a specific cleaning solution (e.g., Clarke's solution for steel) that removes the corrosion products without attacking the base metal.

  • Final Mass: Rinse the cleaned coupons with deionized water, dry them, and weigh them again.

  • Calculations: Calculate the weight loss, corrosion rate, and inhibition efficiency using the formulas mentioned previously.

Protocol for Electrochemical Measurements
Comparative

A Comparative Guide to the Purity Validation of Quinoline Iso-amyl Iodide by HPLC-MS

In the landscape of pharmaceutical research and development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compounds like quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical research and development, the purity of chemical entities is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For novel compounds like quinoline iso-amyl iodide, a quaternary ammonium salt with potential applications stemming from the rich pharmacological history of quinoline derivatives, rigorous purity assessment is paramount.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques for the validation of quinoline iso-amyl iodide purity. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.

The Criticality of Purity for Quaternary Ammonium Salts

Quinoline iso-amyl iodide, as a quaternary ammonium salt, belongs to a class of compounds known for their diverse biological activities.[2] Even minute impurities can significantly alter the compound's physicochemical properties, toxicological profile, and pharmacological activity.[3] Potential impurities in quinoline iso-amyl iodide could include unreacted starting materials, such as quinoline and iso-amyl iodide, or by-products from the synthesis process. Therefore, a highly sensitive and specific analytical method is required to detect and quantify these impurities, ensuring the integrity of preclinical and clinical studies.

HPLC-MS: The Gold Standard for Purity Determination

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a powerful and versatile technique for the analysis of non-volatile and semi-volatile organic compounds, making it exceptionally well-suited for ionic compounds like quinoline iso-amyl iodide. The separation power of HPLC combined with the high sensitivity and specificity of MS detection provides a robust platform for both the quantification of the main component and the detection and identification of trace-level impurities.[4]

The "Why" Behind the Method: Causality in Experimental Design

The selection of an HPLC-MS method is a deliberate process, with each parameter chosen to address the specific chemical nature of quinoline iso-amyl iodide.

  • Reverse-Phase Chromatography: A C18 column is the workhorse for the separation of moderately polar to non-polar compounds. For the positively charged quinoline iso-amyl iodide, a reverse-phase separation provides excellent retention and resolution from less polar impurities.

  • Acidified Mobile Phase: The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves a dual purpose. It protonates any residual basic impurities, leading to sharper peaks and improved chromatographic performance. Furthermore, it enhances ionization efficiency in the mass spectrometer's electrospray ionization (ESI) source.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is crucial for analyzing samples with components of varying polarities. This ensures that both the relatively polar unreacted quinoline and the more retained quinoline iso-amyl iodide, along with any other impurities, are eluted with good peak shape within a reasonable analysis time.

  • Electrospray Ionization (ESI): ESI is the ionization technique of choice for polar and ionic compounds.[5] In positive ion mode, it will readily detect the cationic quinoline iso-amyl iodide and related charged impurities.

  • Mass Spectrometry (MS) Detection: MS detection offers unparalleled specificity. By monitoring the specific mass-to-charge ratio (m/z) of quinoline iso-amyl iodide, we can quantify it with high accuracy, even in the presence of co-eluting impurities that might be indistinguishable by a UV detector alone.[4] Furthermore, the mass spectrometer can be used to identify unknown impurities by analyzing their fragmentation patterns.[5]

Comparative Analysis of Purity Validation Techniques

While HPLC-MS is a formidable tool, a comprehensive understanding of its performance relative to other techniques is essential for a holistic approach to purity validation. Orthogonal methods, which rely on different physicochemical principles, can provide a more complete picture of a sample's purity.

ParameterHPLC-MSQuantitative NMR (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Chromatographic separation based on polarity, followed by mass-to-charge ratio detection.Intrinsic relationship between NMR signal intensity and the number of nuclei, allowing for absolute quantification against a certified internal standard.[6][7]Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-to-charge ratio detection.
Strengths High sensitivity and selectivity, excellent for detecting trace impurities, provides molecular weight information.A primary ratio method, highly accurate and precise, does not require a reference standard of the analyte, provides structural confirmation.[7][8]Excellent for analyzing volatile and semi-volatile impurities, high resolving power.
Weaknesses Requires a reference standard for accurate quantification, may not detect impurities without an ionizable group.Lower sensitivity compared to HPLC-MS, potential for signal overlap in complex molecules, requires a high-field NMR spectrometer.Not suitable for non-volatile compounds like quinoline iso-amyl iodide without derivatization, potential for thermal degradation of the analyte.
Applicability to Quinoline Iso-amyl Iodide Excellent. Ideal for both purity assay and impurity profiling.Excellent. A powerful orthogonal technique for absolute purity determination.Limited. Only suitable for the analysis of volatile impurities like residual solvents or starting materials (e.g., quinoline, iso-amyl iodide).

Experimental Protocols

HPLC-MS Method for Purity Validation of Quinoline Iso-amyl Iodide

This protocol is a robust starting point and should be validated according to ICH guidelines (Q2(R1)/Q2(R2)) for accuracy, precision, specificity, linearity, range, and robustness.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.

  • Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Conditions (Positive ESI Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Gas Flows: Optimized for the specific instrument.

    • Data Acquisition: Full scan mode (e.g., m/z 100-500) and Selected Ion Monitoring (SIM) for the m/z of the quinoline iso-amyl cation.

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh approximately 5 mg of quinoline iso-amyl iodide reference standard and dissolve it in a 50 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh approximately 5 mg of the quinoline iso-amyl iodide sample and prepare it in the same manner as the standard solution.

3. Data Analysis and Purity Calculation:

  • Inject a blank (diluent) to ensure no system contamination.

  • Inject the calibration standards to establish a linearity curve.

  • Inject the sample solution.

  • Integrate the peak area of the quinoline iso-amyl iodide in the sample chromatogram.

  • Calculate the purity of the sample using the calibration curve.

  • Analyze the full scan data to identify any potential impurities.

Quantitative NMR (qNMR) Method for Purity Determination

This protocol provides an orthogonal method for the absolute purity determination of quinoline iso-amyl iodide.[8]

1. Instrumentation and Materials:

  • NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., DMSO-d₆).

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the quinoline iso-amyl iodide sample into an NMR tube.

  • Accurately weigh a suitable amount of the internal standard (to give a comparable signal intensity) and add it to the same NMR tube.

  • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the internal standard.

3. NMR Data Acquisition:

  • Acquire a quantitative ¹H NMR spectrum with appropriate parameters, ensuring complete relaxation of all signals (a long relaxation delay, e.g., 5 times the longest T1).

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity of the analyte using the following equation:[6]

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_ms HPLC-MS Analysis cluster_data_analysis Data Analysis weigh_sample Accurately Weigh Quinoline Iso-amyl Iodide dissolve Dissolve in Diluent (e.g., ACN/Water) weigh_sample->dissolve hplc_injection Inject into HPLC-MS dissolve->hplc_injection chrom_separation Chromatographic Separation (C18 Column) hplc_injection->chrom_separation ms_detection MS Detection (ESI+) chrom_separation->ms_detection integrate_peaks Integrate Peak Areas ms_detection->integrate_peaks calibration_curve Generate Calibration Curve calculate_purity Calculate Purity & Identify Impurities integrate_peaks->calculate_purity calibration_curve->calculate_purity

Caption: Experimental workflow for the purity validation of quinoline iso-amyl iodide by HPLC-MS.

logic_diagram start Purity Validation Required hplc_ms HPLC-MS start->hplc_ms Primary Method: Assay & Impurity Profile qnmr qNMR start->qnmr Orthogonal Method: Absolute Purity gc_ms GC-MS start->gc_ms Specific Impurities: Volatiles & Starting Materials end Comprehensive Purity Profile hplc_ms->end qnmr->end gc_ms->end

Caption: Logic diagram for selecting an appropriate analytical method for purity validation.

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive purity validation of quinoline iso-amyl iodide, HPLC-MS emerges as the primary method of choice, offering an exceptional balance of sensitivity, selectivity, and versatility for both quantifying the main component and profiling impurities. However, true scientific rigor and trustworthiness in drug development are achieved through an orthogonal approach. The use of quantitative NMR (qNMR) as a complementary technique provides an independent, highly accurate measure of absolute purity, thereby validating the results obtained from HPLC-MS. While GC-MS has a more specialized role, it remains valuable for the assessment of volatile impurities. By integrating these techniques, researchers can build a self-validating system that ensures a thorough and reliable characterization of quinoline iso-amyl iodide, paving the way for its confident advancement in the drug development pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
  • PubMed. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds.
  • Fu, J., et al. (n.d.).
  • BenchChem. (2025). refining analytical methods for quinoline compound detection.
  • Emery Pharma. (2020).
  • Emery Pharma. (n.d.).
  • ResearchGate. (n.d.).
  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis and Quantification of Quinoline Derivatives.
  • ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
  • YouTube. (2018).
  • The Royal Society of Chemistry. (n.d.).
  • BenchChem. (n.d.). A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • BenchChem. (2025). A Comparative Guide to Quantifying the Purity of Synthesized 4-Methyl-benzylpyridinium Chloride by HPLC.
  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.
  • PMC. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.
  • ResearchGate. (2026).
  • Pharmaceutical Sciences. (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method.
  • RSC Publishing. (n.d.). High performance liquid chromatography-quantitative nuclear magnetic resonance (HPLC-qNMR) with a two-signal suppression method for purity assessment of avermectin B1a.
  • Google Patents. (n.d.).
  • FOLIA. (n.d.).
  • SciSpace. (n.d.).
  • Beilstein Journals. (2024). Solvent-dependent chemoselective synthesis of different isoquinolinones mediated by the hypervalent iodine(III) reagent PISA.
  • ResearchGate. (n.d.).
  • International Council for Harmonisation. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Lab Manager. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.

Sources

Validation

A Comparative Guide to the Infrared Spectra of Quinoline and Quinoline Iso-amyl Iodide

This guide provides an in-depth comparison of the infrared (IR) spectra of quinoline, a foundational aromatic N-heterocycle, and its derivative, quinoline iso-amyl iodide. Designed for researchers, scientists, and profes...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of the infrared (IR) spectra of quinoline, a foundational aromatic N-heterocycle, and its derivative, quinoline iso-amyl iodide. Designed for researchers, scientists, and professionals in drug development, this document delves into the spectral nuances that arise from the N-alkylation of the quinoline ring. We will explore the theoretical underpinnings of the observed spectral shifts, provide actionable experimental protocols, and present the data in a clear, comparative format.

Introduction: The Vibrational Tale of Two Molecules

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2] For the organic chemist and drug developer, it serves as an indispensable tool for structural elucidation and reaction monitoring. The conversion of a tertiary amine, such as the nitrogen in quinoline, to a quaternary ammonium salt is a fundamental transformation in synthetic and medicinal chemistry. This guide uses this specific reaction—the N-alkylation of quinoline with iso-amyl iodide—to illustrate how IR spectroscopy can unequivocally confirm this conversion by identifying two key changes: the perturbation of the aromatic system and the appearance of new aliphatic functional groups.

Quinoline is a bicyclic aromatic heterocycle analogous to naphthalene, but with one carbon atom in the α-position replaced by nitrogen.[3] Its IR spectrum is characterized by vibrations arising from its aromatic C-H bonds and the coupled C=C and C=N bonds within its fused ring system.[4] When quinoline reacts with iso-amyl iodide, it forms 1-(3-methylbutyl)quinolin-1-ium iodide, a quaternary ammonium salt.[5] This structural modification introduces an aliphatic iso-amyl group and, critically, places a positive formal charge on the nitrogen atom, significantly altering the electronic landscape of the aromatic rings.

G cluster_reactants Reactants cluster_product Product quinoline Quinoline product Quinoline Iso-amyl Iodide (A Quaternary Ammonium Salt) quinoline->product + isoamyl_iodide Iso-amyl Iodide isoamyl_iodide->product caption Fig. 1: Synthesis of Quinoline Iso-amyl Iodide.

Decoding the Spectra: A Region-by-Region Comparison

The most telling differences between the IR spectra of quinoline and its iso-amyl iodide salt are found in the C-H stretching region (above 3000 cm⁻¹) and the fingerprint region (below 1650 cm⁻¹), where aromatic ring vibrations and aliphatic bending modes occur.

The C-H Stretching Region (2800-3100 cm⁻¹)
  • Quinoline: The spectrum of quinoline displays a series of relatively weak to medium absorption bands exclusively above 3000 cm⁻¹, typically in the 3000-3080 cm⁻¹ range.[6][7] These are characteristic of the C-H stretching vibrations of the sp²-hybridized carbons in the aromatic rings.

  • Quinoline Iso-amyl Iodide: This derivative retains the weak aromatic C-H stretching peaks above 3000 cm⁻¹. However, the most dramatic new feature is the appearance of strong, sharp absorption bands below 3000 cm⁻¹. These peaks, typically found between 2850 cm⁻¹ and 2960 cm⁻¹, correspond to the symmetric and asymmetric stretching vibrations of the sp³-hybridized C-H bonds in the newly introduced iso-amyl group (-CH₂, -CH, and -CH₃). The presence of these intense peaks is a definitive indicator of successful alkylation.

The Aromatic Ring & Double Bond Region (1400-1650 cm⁻¹)
  • Quinoline: This region contains a series of sharp, medium-to-strong bands resulting from the skeletal C=C and C=N stretching vibrations of the fused aromatic rings.[8][9] These absorptions provide a unique "fingerprint" for the quinoline core structure.

  • Quinoline Iso-amyl Iodide: Upon N-alkylation, the nitrogen atom becomes positively charged (quinolinium ion). This charge withdrawal significantly alters the bond orders and electron distribution throughout the aromatic system. Consequently, the positions and relative intensities of the ring stretching bands are shifted compared to neutral quinoline. While a direct one-to-one correlation is complex, one can expect noticeable shifts of 5-15 cm⁻¹ in these bands, reflecting the new electronic environment of the ring. The nitrogen atom's involvement in a vibration near 1400 cm⁻¹ often leads to a characteristically intense feature in N-heterocycles.[9][10]

The Aliphatic Bending Region (1350-1470 cm⁻¹)
  • Quinoline: The spectrum of quinoline is relatively quiet in this region, aside from some in-plane C-H bending and ring vibrations.

  • Quinoline Iso-amyl Iodide: This region becomes significantly more populated. Clear peaks emerge corresponding to the C-H bending (scissoring and deformation) modes of the iso-amyl group. A band around 1465 cm⁻¹ is typical for -CH₂- and -CH₃- bending. Crucially, the presence of a gem-dimethyl group (the -CH(CH₃)₂) in the iso-amyl moiety often gives rise to a characteristic doublet, with two medium-intensity bands near 1385 cm⁻¹ and 1370 cm⁻¹, confirming the specific "iso" structure.

The Out-of-Plane Bending Region (700-900 cm⁻¹)
  • Quinoline: This region is dominated by strong C-H out-of-plane (OOP) bending vibrations. The pattern of these bands is highly diagnostic of the substitution pattern on the aromatic rings.[3][8] For quinoline, which has four adjacent hydrogens on its benzene ring, a strong band is typically observed around 740-760 cm⁻¹.

  • Quinoline Iso-amyl Iodide: The OOP bending modes are still present, as the substitution pattern on the rings has not changed. However, their exact positions and intensities may be slightly perturbed due to the electronic effect of the positively charged nitrogen.

Quantitative Data Summary

The table below summarizes the key expected vibrational frequencies for both compounds.

Vibrational Mode Quinoline (cm⁻¹) Quinoline Iso-amyl Iodide (cm⁻¹) Significance of Change
Aromatic C-H Stretch3000 - 30803000 - 3080No significant change.
Aliphatic C-H StretchAbsent2850 - 2960 (Strong)Primary evidence of N-alkylation.
Aromatic C=C/C=N Stretch~1620, 1580, 1500Shifted positions (e.g., ~1630, 1590, 1510)Confirms electronic perturbation of the aromatic ring.
Aliphatic -CH₂/-CH₃ BendAbsent~1465Confirms presence of alkyl chain.
Gem-Dimethyl BendAbsent~1385 & ~1370 (Doublet)Confirms the "iso-amyl" structure.
C-H Out-of-Plane Bend~750 (Strong)~750 (Strong, may be slightly shifted)Confirms the quinoline core substitution pattern is retained.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is the preferred method for obtaining IR spectra of solid and liquid samples due to its simplicity and minimal sample preparation.[2][11]

Causality in Protocol Design:

This protocol is designed to be self-validating. The initial background scan accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbances of the ATR crystal, ensuring these are subtracted from the final sample spectrum. Cleaning steps are critical to prevent cross-contamination and ghost peaks from previous analyses. For solid samples, applying pressure ensures intimate contact between the sample and the ATR crystal, which is essential for achieving a strong, high-quality signal as the IR beam's evanescent wave only penetrates a few microns into the sample.[11][12]

Step-by-Step Methodology:
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the ATR diamond or zinc selenide crystal. Use a lint-free wipe dampened with a volatile solvent like isopropanol or ethanol. Wipe the crystal dry with a second clean, dry wipe. Rationale: This removes any residue from previous samples.

  • Collect Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This scan will be stored in memory and automatically ratioed against the sample spectrum. A typical scan collects 32 or 64 interferograms at a resolution of 4 cm⁻¹.[13] Rationale: This corrects for environmental and instrumental absorptions.

  • Sample Application:

    • For Quinoline (Liquid): Place a single small drop of quinoline directly onto the center of the ATR crystal.

    • For Quinoline Iso-amyl Iodide (Solid): Place a small amount of the solid powder onto the crystal, ensuring it covers the sampling area. Lower the ATR press arm and apply consistent pressure to flatten the sample and ensure good contact with the crystal surface.[11]

  • Collect Sample Spectrum: Initiate the sample scan using the same parameters as the background scan. The instrument software will process the interferogram via Fourier Transform and ratio it against the stored background to produce the final absorbance or transmittance spectrum.

  • Post-Measurement Cleaning: Retract the press arm and recover the solid sample if desired. Clean the ATR crystal thoroughly as described in Step 2 to prepare for the next measurement.

G start Start clean1 Clean ATR Crystal (e.g., with Isopropanol) start->clean1 background Collect Background Spectrum (32 scans, 4 cm⁻¹ resolution) clean1->background apply_sample Apply Sample to Crystal (Liquid or Solid with Pressure) background->apply_sample sample_scan Collect Sample Spectrum (Same parameters as background) apply_sample->sample_scan clean2 Clean ATR Crystal sample_scan->clean2 analyze Analyze Spectrum (Peak Identification) clean2->analyze end_node End analyze->end_node caption Fig. 2: ATR-FTIR Experimental Workflow.

Conclusion

The IR spectral comparison of quinoline and quinoline iso-amyl iodide provides a clear and instructive example of how this technique can be used to verify a chemical transformation. The key takeaways for the researcher are the emergence of strong aliphatic C-H stretching bands below 3000 cm⁻¹ and characteristic aliphatic C-H bending modes, which serve as unambiguous evidence of the addition of the iso-amyl group. Furthermore, subtle but definite shifts in the aromatic ring's fingerprint vibrations confirm the quaternization of the nitrogen atom. By following a robust experimental protocol, these spectral features can be reliably obtained, offering a rapid and definitive method for reaction monitoring and structural confirmation in the synthesis of N-heterocyclic compounds.

References

  • Bandopadhyay, T. & Manogaran, S. (1999). Force field and assignment of the vibrational spectra of quinoline and isoquinoline - An ab initio study. Indian Journal of Chemistry - Section A, 38, 1077-1084. [Link]

  • Boyd, M. et al. (2012). 1H-Pyrrolo[3,2-h]quinoline: A Benchmark Molecule for Reliable Calculations of Vibrational Frequencies, IR Intensities, and Raman Activities. The Journal of Physical Chemistry A, 116(48), 11833–11844. [Link]

  • Coutens, A. et al. (2015). Rotation-vibration interactions in the spectra of polycyclic aromatic hydrocarbons: Quinoline as a test-case species. The Journal of Chemical Physics, 142(10), 104301. [Link]

  • Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Agilent. [Link]

  • Rao, C.N.R. & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. [Link]

  • Mohamed, T. A., et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • Boyd, M., et al. (2012). 1H-pyrrolo[3,2-h]quinoline: a benchmark molecule for reliable calculations of vibrational frequencies, IR intensities, and Raman activities. PubMed, 23134468. [Link]

  • Olejarz, A. & Gancarz, M. (2025). ATR-FTIR Spectroscopy. Bio-protocol, 15(1), e4932. [Link]

  • Bernstein, M. P., et al. (2005). Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. NASA Technical Reports Server. [Link]

  • S. R. Wagh, et al. (2023). Spectroscopic studies of some n-heterocyclic compounds. Journal of Technology, 11(8), 126-132. [Link]

  • Bruker. (n.d.). Guide to FT-IR Spectroscopy. Bruker. [Link]

  • UCI Aerosol Photochemistry Group. (2014). Fourier Transform Infrared Spectroscopy. University of California, Irvine. [Link]

  • DeCarolisa, E., et al. (2016). Experimental workflow of the ATR-FTIR spectroscopy-based method for yeast analysis. ResearchGate. [Link]

  • Mattioda, A. L., et al. (2003). Infrared Spectroscopy of Matrix-Isolated Polycyclic Aromatic Compounds and Their Ions. 6. Polycyclic Aromatic Nitrogen Heterocycles. The Journal of Physical Chemistry A, 107(10), 1485–1498. [Link]

  • Bernstein, M. P., et al. (2005). The 3800-550 cm⁻¹ (2.63-18.18 m) IR spectra of quinoline (C₉H₇N). ResearchGate. [Link]

  • Shindo, H. & Tamura, C. (1965). Studies on the Infrared Spectra of Heterocyclic Compound. VIII. Infrared Spectra of Substituted Pyrazines and their N-Oxides. Pharmaceutical Bulletin, 13(9), 1055-1061. [Link]

  • Rhee, C. E., et al. (2017). Infrared spectroscopy of matrix-isolated neutral polycyclic aromatic nitrogen heterocycles: The acridine series. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 175, 237-251. [Link]

  • Gzella, A. K., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7859. [Link]

  • Chegg Inc. (2021). Solved 1.5. Spectral Information of Quinoline I. IR spectra. Chegg.com. [Link]

  • NIST. (n.d.). Quinoline. NIST Chemistry WebBook. [Link]

  • Myers, A. G., et al. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(43), 10178-10182. [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline iso-amyl iodide. PubChem Compound Database. [Link]

Sources

Safety & Regulatory Compliance

Safety

Quinoline iso-amyl iodide proper disposal procedures

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic necessity dictated by molecular structure. Quinoline iso-amyl iodide (CAS 54899-89-7) is a quatern...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic necessity dictated by molecular structure. Quinoline iso-amyl iodide (CAS 54899-89-7) is a quaternary ammonium salt frequently utilized in specialized synthetic and photophysical applications. Because it contains both a bulky N-heterocyclic organic cation and an iodide counterion, its disposal requires strict segregation.

Failing to understand the physicochemical properties of this compound can lead to severe equipment corrosion, toxic gas release, and regulatory violations. This guide provides a self-validating, step-by-step operational framework for the safe handling and disposal of quinoline iso-amyl iodide.

The critical factor in disposing of quinoline iso-amyl iodide is the iodide ( I− ) anion. While the quinoline ring and iso-amyl chain are purely organic and combustible, the presence of a heavy halide fundamentally alters the compound's thermal degradation profile.

If disposed of in standard non-halogenated waste streams, the incineration process will oxidize the iodide into highly corrosive hydrogen iodide (HI) gas or elemental iodine ( I2​ ) vapors. This causes severe degradation of standard incinerator refractory linings and poses a toxic emission risk[1]. Therefore, environmental regulatory frameworks mandate that halogenated organic wastes be processed via specialized rotary kiln incineration coupled with caustic scrubbing systems (e.g., sodium hydroxide sprays) to neutralize the acidic exhaust[1]. Furthermore, halogenated organic compounds (HOCs) are closely monitored for environmental persistence, requiring strict analytical tracking from the benchtop to the destruction facility[2].

Quantitative Hazard & Physicochemical Profile

To properly route waste, personnel must first understand the physical parameters and incompatibilities of the material being handled.

Table 1: Physicochemical & Hazard Profile | Parameter | Value / Description | | :--- | :--- | | Chemical Name | Quinoline iso-amyl iodide (1-isopentylquinolin-1-ium iodide) | | CAS Number | 54899-89-7 | | Molecular Formula | C14​H18​IN | | Molecular Weight | 327.2 g/mol | | Physical State | Solid (Melting Point ~184 °C)[3] | | Primary Hazard | Skin/Eye Irritant, Halogenated Environmental Pollutant[4] |

Table 2: Waste Segregation & Compatibility Matrix

Waste Stream / Chemical Class Compatibility Mechanistic Rationale
Halogenated Organic Solvents (e.g., DCM, Chloroform) Highly Compatible Shares the same thermal destruction pathway (rotary kiln + caustic scrubber)[1].
Non-Halogenated Solvents (e.g., Acetone, Hexane) Incompatible Dilutes the non-halogenated stream with halogens, violating EPA incinerator limits[1].

| Strong Oxidizing Agents (e.g., H2​O2​ , HNO3​ ) | Dangerously Incompatible | Oxidizes I− to toxic I2​ gas; risk of pressurization and container rupture[4]. |

Self-Validating Standard Operating Procedure (SOP) for Disposal

This step-by-step methodology ensures that every action taken at the benchtop is verified before proceeding to the next, preventing downstream catastrophic failures.

Step 1: Compatibility Verification (Self-Validation Check)

  • Action: Before adding quinoline iso-amyl iodide to any waste container, verify the absence of strong oxidizing agents (e.g., peroxides, nitric acid).

  • Causality: Oxidizers will spontaneously react with the iodide salt to release toxic iodine gas[4].

  • Validation: Visually inspect the waste solution; a sudden shift to a deep purple/brown color indicates unwanted iodine generation. If this occurs, cap loosely, place in a fume hood, and contact EHS immediately.

Step 2: Primary Containment Selection

  • Action: Use high-density polyethylene (HDPE) or amber glass containers. Do NOT use metal cans.

  • Causality: Halide salts and trace acidic byproducts can pit and corrode metal containers over time, leading to structural failure and leaks.

Step 3: Regulatory Labeling & Logging

  • Action: Apply a compliant hazardous waste label before the first drop of waste enters the container.

  • Causality: Under EPA Subpart K regulations for academic and research laboratories, containers must provide sufficient information to alert emergency responders. Vague labels like "spent aqueous" or "chemical waste" are legally non-compliant and dangerous[5].

  • Validation: Cross-reference the label. Ensure it explicitly reads "Halogenated Organic Waste" and lists "Quinoline iso-amyl iodide" along with the exact accumulation start date[5].

Step 4: Storage and EHS Transfer

  • Action: Store the sealed container in a designated secondary containment tray away from direct light. Transfer to Environmental Health and Safety (EHS) within your facility's regulatory accumulation time limit.

Spill Response and Decontamination Workflow

In the event of a breach, immediate and structured remediation is required to prevent aerosolization of the iodide salt.

  • Isolation: Isolate the area and don appropriate PPE (nitrile gloves, safety goggles, lab coat)[4].

  • Dry Cleanup: Because the pure compound is a solid powder[3], sweep up the spill using non-sparking tools to avoid dust generation. Do NOT use water initially, as it will dissolve the salt and spread the contamination deeper into porous surfaces.

  • Solvent Wash: Wipe the affected area with a compatible organic solvent (e.g., ethanol or isopropanol) to dissolve residual traces, followed by a final deionized water wash.

  • Waste Routing: Place all absorbent pads, sweepings, and contaminated PPE into a solid halogenated waste container.

Waste Routing Visualization

The following diagram illustrates the logical flow of quinoline iso-amyl iodide from benchtop generation to final environmental discharge, highlighting the critical segregation node.

G Gen Waste Generation (Quinoline iso-amyl iodide) Seg Waste Segregation Check (Oxidizers Present?) Gen->Seg Hal Halogenated Waste Stream (HDPE/Glass Container) Seg->Hal NO (Safe to proceed) NonHal Non-Halogenated Stream (DO NOT MIX) Seg->NonHal YES (Improper Routing) Trans EHS Manifesting & Off-site Transport Hal->Trans EPA Subpart K Labeled Inc Rotary Kiln Incineration (>1000°C Thermal Destruction) Trans->Inc Scrub Caustic Scrubbing (NaOH neutralizes HI gas) Inc->Scrub Exhaust Gases (CO2, H2O, HI) Disp Safe Environmental Discharge (Neutralized Salts) Scrub->Disp Effluent (NaI, H2O)

Workflow for the segregation, thermal destruction, and neutralization of halogenated quinolinium waste.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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